Isoquercetin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSQVDMCBVZWGM-QSOFNFLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoquercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-35-9 | |
| Record name | Quercetin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquercetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quercetin-3-o-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoquercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 242 °C | |
| Record name | Isoquercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Comparative Bioavailability and Absorption of Isoquercetin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin, a prominent dietary flavonoid, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical utility is often hampered by poor bioavailability when administered in its aglycone form. This technical guide provides an in-depth analysis of the comparative bioavailability and absorption of quercetin versus its glycosidic form, isoquercetin (quercetin-3-O-glucoside). Through a review of key preclinical and clinical findings, this document elucidates the mechanisms of absorption, presents comparative pharmacokinetic data, and details the experimental protocols used in pivotal studies. The evidence strongly indicates that this compound exhibits superior bioavailability, offering a more effective means of delivering quercetin systemically.
Introduction
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a polyphenolic compound ubiquitously found in fruits, vegetables, and grains. While in vitro studies have demonstrated its potent biological activities, translating these effects in vivo has been challenging due to its low water solubility and extensive first-pass metabolism. In nature, quercetin predominantly exists as glycosides, with this compound being one of the most common forms. The sugar moiety in this compound significantly alters its physicochemical properties, leading to a profound impact on its absorption and bioavailability.[1] Understanding these differences is critical for the development of effective quercetin-based therapeutics and dietary supplements.
Mechanisms of Absorption and Metabolism
The structural difference between quercetin and this compound dictates their distinct pathways of absorption in the gastrointestinal tract.
This compound (Quercetin-3-O-glucoside): this compound is primarily absorbed in the small intestine. Its absorption is a multi-step process:
-
Enzymatic Hydrolysis: At the brush border of intestinal epithelial cells (enterocytes), the enzyme lactase-phlorizin hydrolase (LPH) hydrolyzes the glycosidic bond of this compound, releasing quercetin aglycone.[2]
-
Aglycone Absorption: The liberated quercetin aglycone, being more lipophilic, is then absorbed into the enterocyte, primarily via passive diffusion.
-
Active Transport: A minor pathway involves the transport of intact this compound into the enterocyte via the sodium-dependent glucose transporter 1 (SGLT1). Once inside the cell, cytosolic β-glucosidases hydrolyze it to quercetin.
-
Metabolism: Following absorption into the enterocyte, quercetin undergoes extensive phase II metabolism (glucuronidation and sulfation) and is subsequently transported into the bloodstream.
Quercetin Aglycone: The absorption of quercetin aglycone is less efficient. It can be absorbed to a small extent in the stomach, with the primary site of absorption being the small intestine through passive diffusion.[3] A significant portion of ingested quercetin aglycone passes to the colon, where it is metabolized by the gut microbiota.
Signaling Pathway for Absorption
Comparative Bioavailability and Pharmacokinetics
The enhanced absorption mechanism of this compound translates to significantly improved bioavailability compared to quercetin aglycone. This is reflected in key pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from comparative studies in animal models.
Table 1: Pharmacokinetic Parameters of Quercetin and Isoquercitrin after Oral Administration in Rats
| Compound Administered | Analyte Measured | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L*min) |
| Quercetin | Quercetin | 50 | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |
| Isoquercitrin | Quercetin | 50 | 7.15 ± 3.42 | 60.0 ± 26.8 | 2212.7 ± 914.1 |
| Isoquercitrin | Isoquercitrin | 50 | 0.05 ± 0.02 | 102.0 ± 49.2 | 11.2 ± 6.9 |
Data adapted from a study in Sprague-Dawley rats.[4] Values are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve.
Table 2: Relative Bioavailability of Quercetin from Different Forms in Pigs
| Compound Administered | Dose (µmol/kg) | Relative Bioavailability (%) |
| Quercetin Aglycone | 148 | 100 |
| Quercetin-3-O-glucoside (Isoquercitrin) | 148 | 148 |
| Quercetin Aglycone | 29.6 | 100 |
| Quercetin-3-O-glucoside (Isoquercitrin) | 29.6 | 167 |
Data adapted from a study in pigs.[5] Relative bioavailability is calculated with quercetin aglycone as the reference.
These data collectively demonstrate that while the peak concentration of quercetin in plasma may be similar after administration of either form, this compound leads to a more sustained presence and higher overall exposure. Studies consistently report that oral administration of this compound results in two- to five-fold higher levels of quercetin metabolites in tissues compared to quercetin aglycone administration.[6][7]
Experimental Protocols
The following sections detail the methodologies employed in a representative pharmacokinetic study comparing quercetin and this compound.
A. Animal Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of quercetin and isoquercitrin following oral administration in rats.
Experimental Design:
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard conditions (22–26 °C; 40–60% relative humidity; 12 h light/dark cycle) with ad libitum access to food and water. Animals are fasted for 12 hours prior to dosing.
-
Groups: Rats are randomly divided into groups (n=5 per group) to receive either quercetin or isoquercitrin.
-
Administration: A single dose of 50 mg/kg of the respective compound is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 150 µL) are collected from the retro-orbital plexus into heparinized tubes at predose (0) and at 0.083, 0.167, 0.5, 0.75, 1, 1.5, 2, 3, 5, 8, 12, and 24 hours post-administration.[8]
-
Sample Processing: Plasma is separated by centrifugation (e.g., 13,000 rpm for 5 min at 4°C) and stored at -80°C until analysis.[8]
B. Sample Preparation and Bioanalysis
Objective: To quantify the concentrations of quercetin and its metabolites in plasma samples.
Methodology:
-
Protein Precipitation: To 50 µL of plasma, an internal standard is added, followed by 100 µL of acetonitrile to precipitate plasma proteins.[8]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to an autosampler vial for analysis.
-
Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is used for the separation and quantification of the analytes.[9][10]
-
Chromatographic Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly employed.[3]
-
Detection: Mass spectrometry is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of quercetin and its metabolites.
-
Experimental Workflow Diagram
Conclusion and Implications
The evidence presented in this technical guide unequivocally demonstrates the superior bioavailability of this compound compared to its aglycone form, quercetin. The enzymatic hydrolysis of this compound at the intestinal brush border facilitates a more efficient absorption of the resulting quercetin aglycone. This leads to higher plasma and tissue concentrations of quercetin metabolites, suggesting that this compound is a more effective vehicle for systemic quercetin delivery.
For researchers and drug development professionals, these findings have significant implications:
-
Formulation Development: Formulations utilizing this compound or other highly bioavailable quercetin glycosides are likely to be more efficacious than those based on quercetin aglycone.
-
Dose Selection: The enhanced bioavailability of this compound may allow for lower therapeutic doses, potentially reducing the risk of adverse effects.
-
Clinical Trial Design: When investigating the therapeutic effects of quercetin, the choice of the quercetin form is a critical variable that must be carefully considered in the study design.
Future research should continue to explore the pharmacokinetics of different quercetin glycosides and the impact of formulation technologies on their bioavailability to further optimize the therapeutic potential of this promising flavonoid.
References
- 1. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacokinetic-study-of-rutin-and-quercetin-in-rats-after-oral-administration-of-total-flavones-of-mulberry-leaf-extract - Ask this paper | Bohrium [bohrium.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. peerj.com [peerj.com]
- 5. The bioavailability of quercetin in pigs depends on the glycoside moiety and on dietary factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]
- 9. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the natural sources of Isoquercetin
- 1. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nintedanib 13C,D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. clinivex.com [clinivex.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacological Effects of Isoquercetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquercetin, a flavonoid glycoside of quercetin, has garnered significant attention in the scientific community for its wide array of pharmacological activities. Possessing superior bioavailability compared to its aglycone parent compound, quercetin, this compound presents a promising therapeutic agent for a variety of pathological conditions. This technical guide provides an in-depth overview of the in vivo pharmacological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in several in vivo models of neurological disorders, including Alzheimer's disease and cerebral ischemia.
Alzheimer's Disease Model
In a colchicine-induced rat model of Alzheimer's disease, this compound treatment has been shown to improve cognitive function, as assessed by the Morris water maze test. The treatment leads to a significant up-regulation in latency and transfer latency time compared to untreated Alzheimer's disease model groups[1].
Experimental Protocol: Colchicine-Induced Alzheimer's Disease in Rats and Morris Water Maze
-
Animal Model: Male Wistar rats are typically used. Alzheimer's disease is induced by a single intracerebroventricular injection of colchicine.
-
Treatment: this compound is administered orally (gavage) in a dose-dependent manner.
-
Cognitive Assessment (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure: Rats are trained over several days to find the hidden platform from different starting positions. Parameters measured include escape latency (time to find the platform) and path length.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention[2].
-
Quantitative Data: Neuroprotective Effects in Alzheimer's Disease Model
| Parameter | Alzheimer's Disease Model (Colchicine) | This compound Treated | Effect of this compound | Citation |
| Cognitive Function (Morris Water Maze) | ||||
| Escape Latency | Increased | Significantly Decreased | Improved learning and memory | |
| Time in Target Quadrant (Probe Trial) | Decreased | Significantly Increased | Enhanced memory retention | |
| Biochemical Markers (Brain Tissue) | ||||
| Aβ-peptide | Increased | Significantly Reduced | Reduced amyloid pathology | [1] |
| Protein Carbonyl | Increased | Significantly Reduced | Decreased oxidative damage | |
| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Enhanced Production | Promoted neuronal survival | [1] |
| Acetylcholinesterase (AChE) | Decreased | Enhanced Production | Improved cholinergic function | [1] |
| Inflammatory Cytokines (Brain Tissue) | ||||
| TNF-α, IL-1β, IL-6 | Increased | Significantly Reduced (P<0.001) | Attenuated neuroinflammation | |
| Antioxidant Status (Brain Tissue) | ||||
| Malondialdehyde (MDA) | Increased | Significantly Reduced (dose-dependent) | Reduced lipid peroxidation | |
| Superoxide Dismutase (SOD) | Decreased | Increased Activity | Enhanced antioxidant defense | |
| Catalase (CAT) | Decreased | Increased Activity | Enhanced antioxidant defense | |
| Glutathione (GSH) | Decreased | Increased Levels | Enhanced antioxidant defense |
Cerebral Ischemia Model
In a rat model of transient focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), this compound has been shown to exert significant neuroprotective effects. Treatment with this compound reduces neurological deficit scores and infarct volume[3][4].
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. After a defined period (e.g., 2 hours), the filament is withdrawn to allow reperfusion.
-
Treatment: this compound is administered, for example, by oral gavage at doses of 5, 10, and 20 mg/kg/day for four consecutive days, starting after the ischemic insult[3].
-
Outcome Assessment:
-
Neurological Deficit Score: A graded scoring system is used to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white)[4][5].
-
Apoptosis Assessment: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain tissue sections to detect apoptotic cells[6].
-
Quantitative Data: Neuroprotective Effects in Cerebral Ischemia Model
| Parameter | MCAO Model (Vehicle) | this compound Treated (10-20 mg/kg) | Effect of this compound | Citation | | --- | --- | --- | --- | | Neurological Deficit Score | High | Significantly Decreased | Improved neurological function |[3] | | Infarct Volume | Large | Significantly Decreased | Reduced ischemic brain injury |[3] | | Inflammatory Cytokines (Plasma & Brain) | | | | | | TNF-α, IL-1β, IL-6 | Increased | Significantly Decreased | Attenuated post-ischemic inflammation |[3][7] | | Apoptosis Markers (Brain Tissue) | | | | | | TUNEL-positive cells | Increased | Significantly Decreased | Inhibited neuronal apoptosis |[6] | | Caspase-3 expression | Increased | Significantly Inhibited | Reduced apoptotic signaling |[6] |
Signaling Pathways in Neuroprotection
This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways.
-
ERK1/2-Nrf2 Pathway: this compound activates the ERK1/2 pathway, leading to the nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes.
-
cAMP/PKA/I-κB/NF-κB Pathway: In the context of cerebral ischemia, this compound promotes the activation of the cAMP/PKA pathway, which in turn inhibits the I-κB/NF-κB signaling cascade. This leads to a reduction in the expression of pro-inflammatory cytokines[3][8].
Anti-Cancer Effects
This compound has demonstrated promising anti-tumor activity in various in vivo cancer models, including colon, liver, and pancreatic cancer.
Xenograft Models
In nude mice bearing xenografts of human cancer cells, this compound treatment has been shown to inhibit tumor growth.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Procedure: Human cancer cells (e.g., colon, liver, or pancreatic cancer cell lines) are subcutaneously or orthotopically injected into the mice to establish tumors.
-
Treatment: Once tumors reach a palpable size, this compound is administered, for example, by daily gavage[9][10].
-
Outcome Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly with calipers and volume is calculated.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Apoptosis Assessment: TUNEL assay or immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) can be performed on tumor tissue sections[9].
-
Quantitative Data: Anti-Cancer Effects in Xenograft Models
| Cancer Type | Animal Model | This compound Treatment | Key Findings | Citation |
| Colon Cancer | Nude mice with HT-29 xenografts | Gavage, daily for one week | Impaired tumor growth and vascularization; ~65% fewer blood vessels than untreated | [9][10] |
| Liver Cancer | Nude mice with HepG2 xenografts | Not specified | Significantly inhibited transplanted liver tumor growth | [11][12] |
| Pancreatic Cancer | Nude mice with pancreatic cancer xenografts | Dietary supplementation | Attenuated the growth of orthotopically transplanted xenografts | [13] |
Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of this compound are attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in liver cancer cells. This inhibition leads to a reduction in cancer cell proliferation[1][11].
-
Wnt/β-catenin Pathway: this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers such as colon cancer. By inhibiting this pathway, this compound can suppress cancer cell growth[8].
Conclusion
The in vivo evidence strongly supports the therapeutic potential of this compound across a spectrum of diseases, underpinned by its potent neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities. Its favorable bioavailability profile further enhances its appeal as a clinical candidate. The data and experimental frameworks presented in this guide are intended to facilitate further research and development of this compound-based therapeutics. Future studies should focus on elucidating more detailed molecular mechanisms, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, translating these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Antitumor effect of this compound on tissue vasohibin expression and colon cancer vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic Mechanisms of Quercetin in Liver Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
Isoquercetin signaling pathways in inflammatory response
An In-Depth Technical Guide to Isoquercetin Signaling Pathways in the Inflammatory Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (quercetin-3-glucoside) is a flavonoid glycoside found abundantly in various plants, including fruits, vegetables, and medicinal herbs. It is a precursor to the more widely studied aglycone, quercetin, but possesses superior bioavailability.[1] this compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for therapeutic development.[2][3] The inflammatory process is a complex biological response involving a cascade of signaling events that, when dysregulated, contributes to numerous chronic diseases. This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways at the core of this response.
This technical guide provides an in-depth exploration of the primary signaling pathways targeted by this compound in the context of inflammation. It includes summaries of quantitative data, detailed experimental protocols for studying these effects, and pathway diagrams for visualization.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4][5]
This compound is a potent inhibitor of this pathway. It has been shown to suppress the activation of TLR4 and inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[2][4][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of inflammation. They are activated by various extracellular stimuli and regulate the synthesis of inflammatory cytokines like TNF-α and IL-6.[7] Dysregulation of MAPK signaling is a hallmark of many inflammatory diseases.
This compound and its aglycone, quercetin, have been demonstrated to suppress inflammatory responses by inhibiting the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[8][9][10]
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system. Upon activation by various stimuli, including reactive oxygen species (ROS), the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[11][12]
This compound and its derivatives have been shown to suppress the activation of the NLRP3 inflammasome.[11][13] This inhibitory action reduces the maturation and secretion of IL-1β, a key cytokine in many inflammatory conditions.[11][14]
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant and cytoprotective enzymes (e.g., HO-1, NQO1). This pathway has a reciprocal inhibitory relationship with NF-κB, and its activation is considered anti-inflammatory.[6]
This compound is a known activator of the Nrf2 pathway. By promoting Nrf2 nuclear translocation, it enhances the cellular antioxidant capacity, which in turn helps to quell inflammation by reducing oxidative stress and inhibiting NF-κB signaling.[6][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its aglycone, quercetin, on various inflammatory markers and pathways as reported in the literature.
Table 1: In Vitro Effects of this compound/Quercetin on Inflammatory Markers
| Compound | Cell Model | Stimulant | Concentration(s) | Effect | Reference(s) |
| This compound | Rat Peritoneal Macrophages | LPS | 100 µM | 48% inhibition of NO production | [16] |
| Quercetin | Rat Peritoneal Macrophages | LPS | 100 µM | 66% inhibition of NO production | [16] |
| Quercetin | BV2 Mouse Microglial Cells | LPS | 10 µM | More potent than this compound at inhibiting NO | [16] |
| This compound | PC12 Cells | LPS (100 ng/mL) | Dose-dependent | Significant reduction in IL-1β, IL-6, IL-8, TNF-α | [3] |
| Quercetin | RAW264.7 Cells | LPS (1 µg/mL) | 5, 10, 20 µM | Dose-dependent reduction in TNF-α, IL-6, IL-1β | [17] |
| Quercetin | Human PBMCs | - | 1-50 µM | Dose-dependent decrease in TNF-α gene expression | [18][19][20] |
| This compound | OGD/R-exposed neurons | OGD/R | 40, 80 µg/mL | Significant decrease in C5aR1 mRNA expression | [21] |
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC₅₀ Value (µM) | Comments | Reference(s) |
| Superoxide (•O₂⁻) Scavenging | This compound | 78.16 ± 4.83 | Stronger activity than quercitrin | [4] |
| DPPH Scavenging | Compound 1 (related flavonoid) | 24.19 ± 0.07 | Strong antioxidant activity | [7] |
Key Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Cell Culture and Treatment for Inflammatory Response
This protocol describes the stimulation of macrophages to induce an inflammatory response and treatment with this compound.
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW264.7 cells into 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere for 12-24 hours at 37°C in a 5% CO₂ incubator.[17][22]
-
Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations (e.g., 5, 10, 20 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.[17]
-
Pre-treat the cells with the various concentrations of this compound for 1-2 hours.[16][17]
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and an LPS-only control.[17]
-
Incubate the cells for the desired period (e.g., 6 hours for protein analysis, 24 hours for cytokine secretion).[17]
-
After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western Blot or qPCR analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials: Commercial ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit), microplate reader.
-
Procedure (based on a typical sandwich ELISA kit): [5][23][24]
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[24]
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2 hours) at room temperature.
-
Aspirate the liquid from each well and wash the plate 3-4 times with the provided Wash Buffer.[24]
-
Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Repeat the wash step.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well. Incubate for 30 minutes at room temperature.
-
Repeat the wash step.
-
Add 100 µL of TMB Substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.[24]
-
Calculate the cytokine concentrations in the samples by plotting a standard curve of the known standards.
-
Western Blot for Signaling Protein Analysis
This protocol is used to detect the levels of total and phosphorylated proteins (e.g., p-p38, p-IκBα) in cell lysates to assess pathway activation.
-
Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary and secondary antibodies.
-
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38, anti-p38, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of pro-inflammatory genes.
-
Materials: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green qPCR Master Mix, specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin or GAPDH).
-
-
RNA Extraction: Lyse the treated cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM), and the diluted cDNA template.
-
Thermocycling: Perform the qPCR using a real-time PCR system with typical cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.[17]
-
Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[30]
-
References
- 1. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Quercetin and Isoquercitrin’s Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic effect of quercetin: intervention in the JNK- and ERK-mediated apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of quercetin in NLRP3-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound upregulates antioxidant genes, suppresses inflammatory cytokines and regulates AMPK pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. novamedline.com [novamedline.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. bio-rad.com [bio-rad.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. origene.com [origene.com]
- 29. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 30. Quercetin manipulates the expression of genes involved in the reactive oxygen species (ROS) process in chicken heterophils - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Isoquercetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside of significant interest in pharmaceutical research. The document details the evolution of isolation protocols, from early 20th-century methods to modern chromatographic techniques. Quantitative data on yield and purity from various sources and methods are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including PI3K/Akt, MAPK, and NF-kB, are illustrated through detailed diagrams to elucidate its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Introduction
This compound, a glycosidic form of the flavonol quercetin, is a ubiquitously distributed phytochemical found in a wide variety of fruits, vegetables, and medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, have positioned it as a molecule of significant interest for therapeutic development. Understanding the journey of its discovery and the evolution of its isolation is crucial for appreciating the technological advancements in natural product chemistry and for the continued exploration of its therapeutic potential.
Historical Perspective: The Discovery and First Isolation of this compound
The discovery of this compound is intrinsically linked to the broader history of flavonoid research. The late 19th and early 20th centuries saw pioneering work by chemists like A.G. Perkin, who extensively studied natural coloring matters, including quercetin and its various glycosidic forms. While a singular "discovery" paper for this compound is not definitively cited, Perkin's work on quercetin glycosides from various plant sources laid the foundation for its identification.
One of the earliest detailed accounts of the isolation and identification of what is now known as this compound can be traced back to the mid-20th century. A notable publication by Byron L. Williams and Simon H. Wender in 1952 detailed the isolation of isoquercitrin (an alternative name for this compound) from grapes. This work provided a clear experimental protocol that exemplifies the techniques of the era.
Early isolation methods were laborious and relied on classical chemical principles of extraction, precipitation, and crystallization, often with limited tools for purification and structural elucidation. The advent of paper chromatography in the mid-20th century revolutionized the separation of closely related flavonoid glycosides and was a critical tool in the definitive identification of this compound.
Experimental Protocols for this compound Isolation
The methodologies for isolating this compound have evolved significantly over time, from classical solvent-based extractions to sophisticated chromatographic techniques. This section details a historical protocol from the mid-20th century and a representative modern protocol.
Historical Isolation Protocol: Based on Williams and Wender (1952) from Grapes
This protocol is an interpretation of the methods described for the isolation of isoquercitrin from grapes in the early 1950s.
Objective: To isolate isoquercitrin from grape tissue.
Materials:
-
Grape tissue (e.g., Concord grapes)
-
Ethanol (95%)
-
Lead acetate solution (basic)
-
Hydrogen sulfide (gas)
-
Ethyl acetate
-
Filter paper for chromatography (e.g., Whatman No. 1)
-
Chromatography developing solvents:
-
n-butanol:acetic acid:water (4:1:5 v/v/v)
-
15% acetic acid in water
-
-
UV lamp for visualization
Methodology:
-
Extraction:
-
Macerate fresh grape tissue with 95% ethanol.
-
Filter the extract to remove solid plant material.
-
Concentrate the ethanolic extract under reduced pressure.
-
-
Clarification (Lead Precipitation):
-
To the concentrated extract, add a solution of basic lead acetate to precipitate tannins and other impurities.
-
Filter to remove the precipitate.
-
Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.
-
Filter to remove the lead sulfide precipitate.
-
-
Solvent Partitioning:
-
Extract the clarified aqueous solution repeatedly with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a crude isoquercitrin-containing residue.
-
-
Purification by Paper Chromatography:
-
Dissolve the crude residue in a small amount of ethanol.
-
Apply the solution as a band onto large sheets of Whatman No. 1 filter paper.
-
Develop the chromatograms using a butanol:acetic acid:water solvent system.
-
After development, air-dry the chromatograms and visualize the bands under a UV lamp. Isoquercitrin will appear as a dark absorbing band.
-
Excise the band corresponding to isoquercitrin.
-
Elute the compound from the paper strips using 95% ethanol.
-
Concentrate the ethanolic eluate to obtain purified isoquercitrin.
-
-
Crystallization and Identification:
-
The purified isoquercitrin can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
-
Identification at the time was confirmed by co-chromatography with an authentic sample, melting point determination, and UV spectral analysis.
-
Logical Workflow for Historical Isolation
Modern Isolation Protocol: High-Performance Counter-Current Chromatography (HPCCC)
This protocol is a representative modern method for the efficient isolation of this compound.
Objective: To isolate this compound from a plant extract with high purity and yield.
Materials:
-
Dried plant material (e.g., leaves of Toona sinensis)
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water (deionized)
-
HPCCC instrument
-
HPLC system for purity analysis
Methodology:
-
Extraction:
-
Extract the powdered plant material with 95% ethanol using maceration or sonication.
-
Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.
-
-
Pre-purification by Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of n-hexane, ethyl acetate, methanol, and water.
-
Perform liquid-liquid extraction to remove non-polar impurities into the n-hexane phase.
-
Separate the ethyl acetate and methanol/water phases. The this compound will be enriched in the more polar phases.
-
Further partition the polar phases with ethyl acetate and water to concentrate the this compound in the ethyl acetate fraction.
-
Evaporate the solvent to yield a pre-purified extract.
-
-
HPCCC Separation:
-
Prepare a two-phase solvent system, for example, ethyl acetate-water.
-
Equilibrate the HPCCC column with the stationary phase.
-
Dissolve the pre-purified extract in a mixture of the stationary and mobile phases and inject it into the HPCCC system.
-
Elute with the mobile phase at a defined flow rate.
-
Collect fractions based on the UV chromatogram.
-
-
Purity Analysis and Final Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing high-purity this compound.
-
Evaporate the solvent to obtain the final purified this compound.
-
Modern Isolation Workflow
A Comprehensive Technical Guide to the Biosynthesis of Isoquercetin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquercetin (quercetin-3-O-β-D-glucoside), a vital flavonoid glycoside, exhibits a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-proliferative effects. Its enhanced bioavailability compared to its aglycone, quercetin, makes it a compound of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway.[1] Among them, flavonols like quercetin and its glycosides are ubiquitous in the plant kingdom and are recognized for their health-promoting properties.[2] this compound, a primary glucoside of quercetin, is naturally found in numerous fruits and vegetables.[3] The glycosylation of quercetin to this compound is a critical modification that enhances its water solubility, stability, and bioavailability, thereby augmenting its therapeutic potential.[4][5] Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the metabolic engineering of crops with enhanced nutritional and medicinal value.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and culminates in the specific glycosylation of quercetin. The pathway can be broadly divided into three major stages:
-
Phenylpropanoid Pathway: The synthesis of p-coumaroyl-CoA from phenylalanine.
-
Flavonoid Core Biosynthesis: The formation of the flavonol, quercetin.
-
Glycosylation: The final attachment of a glucose moiety to quercetin to form this compound.
The key enzymes involved in this pathway are often organized into multi-enzyme complexes, believed to be localized to the endoplasmic reticulum, which facilitates efficient substrate channeling.[6][7]
From Phenylalanine to p-Coumaroyl-CoA
The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[8]
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[9]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7][8]
Formation of the Quercetin Aglycone
p-Coumaroyl-CoA serves as the entry point into the flavonoid-specific pathway. The formation of the quercetin backbone involves the following enzymatic steps:
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]
-
Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[8]
-
Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to dihydrokaempferol.[6][10]
-
Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to produce dihydroquercetin.[10]
-
Flavonol Synthase (FLS): This enzyme catalyzes the desaturation of dihydroquercetin to form the flavonol, quercetin.[8]
Glycosylation: The Final Step to this compound
The conversion of quercetin to this compound is mediated by a specific UDP-dependent glycosyltransferase (UGT).
-
UDP-glycosyltransferase (UGT): These enzymes transfer a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming this compound (quercetin-3-O-glucoside).[11][12] In Arabidopsis thaliana, UGT73B1 and UGT73B2 are examples of UGTs that can glycosylate quercetin.[11][12]
The overall biosynthetic pathway is depicted in the following diagram:
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[13] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription.[13] Environmental cues such as UV light, nutrient availability, and pathogen attack can induce the expression of these regulatory genes, leading to an increased production of flavonoids, including this compound.[14] For example, studies in chickpea have shown a positive correlation between the expression of phenylpropanoid biosynthetic genes and the phenolic content under certain developmental stages.[14]
The following diagram illustrates the general regulatory relationship:
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production, whether in planta or through enzymatic conversion, can be quantified. The following tables summarize key quantitative parameters from various studies.
Table 1: Enzymatic Conversion of Rutin to this compound
| Enzyme Source | Substrate | Product | Conversion Yield (%) | Time (h) | Optimal pH | Optimal Temp (°C) | Reference |
| Aspergillus terreus (α-L-rhamnosidase) | Rutin | This compound | High | - | - | - | [15] |
| Bifidobacterium breve (α-L-rhamnosidase) | Rutin (20 mM) | This compound (19.87 mM) | ~99 | 4 | 6.5 | 55 | [15] |
| Caldicellulosiruptor aurantiacus (α-L-rhamnosidase) | Rutin (30 mM) | This compound (30 mM) | 100 | 2 | 6.0 | 50 | [15] |
Table 2: Kinetic Parameters of Recombinant α-L-rhamnosidase from Bifidobacterium breve
| Substrate | Km (mM) | Vmax (μmol mg-1 min-1) | Reference |
| pNP-Rha | 2.2 | 56.4 | [15] |
| Rutin | 2.1 | 57.5 | [15] |
Experimental Protocols
Extraction of Flavonoids from Plant Material
A general protocol for the extraction of flavonoids, including this compound, from plant tissue is outlined below. This method can be adapted based on the specific plant material and target compounds.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70-80% methanol or ethanol)[16]
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen gas stream
Protocol:
-
Weigh a known amount of the dried plant powder.
-
Add the extraction solvent at a specific solvent-to-sample ratio (e.g., 20:1 v/w).
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Incubate the mixture under specific conditions (e.g., room temperature for 24 hours with agitation, or ultrasonication for 30 minutes).[16][17]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the pellet to maximize yield.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas to obtain the crude flavonoid extract.[18]
-
The crude extract can be redissolved in a suitable solvent for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the separation and quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Detection Wavelength: this compound has absorbance maxima around 255 nm and 353 nm.[21][22]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).[20][22]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol or the initial mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[20]
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples into the HPLC system.[22][23]
-
Analysis: Run the HPLC method and record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard calibration curve.
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [19] |
| Mobile Phase A | 0.5% Acetic Acid in Water | [20] |
| Mobile Phase B | Acetonitrile | [20] |
| Gradient | Gradient elution | [20] |
| Flow Rate | 1.0 mL/min | [20] |
| Detection | 356 nm | [20] |
| Column Temp. | 26 °C | [20] |
Enzyme Activity Assay for Glycosyltransferases
This assay measures the activity of UGTs involved in this compound synthesis.
Materials:
-
Enzyme extract (from plant tissue or recombinant expression system)
-
Quercetin (substrate)
-
UDP-glucose (co-substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)
-
Reaction termination solution (e.g., methanol or acetonitrile)
-
HPLC system for product analysis
Protocol:
-
Prepare a reaction mixture containing the assay buffer, quercetin, and UDP-glucose.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound formed.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic reactions that are subject to intricate regulatory control. A thorough understanding of this pathway is crucial for harnessing the full potential of this compound in various applications. Future research should focus on the identification and characterization of novel UGTs with high specificity and efficiency for quercetin glycosylation. Furthermore, the elucidation of the complete regulatory networks governing this compound biosynthesis will pave the way for targeted metabolic engineering strategies to enhance the production of this valuable compound in plants and microbial systems. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science and application of plant-derived flavonoids for human health.
References
- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress [frontiersin.org]
- 13. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. mdpi.com [mdpi.com]
- 18. edenrcn.com [edenrcn.com]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. scienggj.org [scienggj.org]
The Antioxidant Mechanisms of Isoquercetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside found abundantly in various plant sources, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying this compound's antioxidant activity. It delves into its direct radical scavenging capabilities, its ability to chelate transition metal ions, and its modulatory effects on crucial cellular signaling pathways that govern the endogenous antioxidant defense system. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the intricate signaling cascades influenced by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in oxidative stress-mediated pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. This compound has emerged as a promising therapeutic agent due to its superior bioavailability compared to its aglycone form, quercetin. Its antioxidant effects are not limited to direct chemical interactions with free radicals but also encompass the modulation of cellular machinery to bolster intrinsic antioxidant defenses. This guide elucidates the core mechanisms through which this compound exerts its protective effects against oxidative damage.
Direct Antioxidant Mechanisms
This compound's primary antioxidant function involves direct interaction with and neutralization of free radicals, as well as the chelation of pro-oxidant metal ions.
Radical Scavenging Activity
This compound is an effective scavenger of various reactive oxygen species, including superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals. The efficacy of this scavenging activity is commonly quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.
Metal Ion Chelation
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions. This chelating ability contributes significantly to its overall antioxidant capacity.
Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
Beyond its direct antioxidant actions, this compound influences cellular signaling pathways that regulate the expression and activity of endogenous antioxidant enzymes.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to promote the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2 and subsequent upregulation of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to counteract oxidative insults. For instance, treatment of hippocampal neurons with 100 µg/ml this compound resulted in a 200% increase in Nrf2 protein expression compared to the control group subjected to oxygen-glucose deprivation/reoxygenation[1].
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critically involved in cellular responses to oxidative stress. This compound has been demonstrated to modulate these pathways. For example, in response to oxidative stress, this compound can increase the phosphorylation of ERK1/2, which in turn can lead to the activation of Nrf2[1]. In oxygen-glucose deprivation/reoxygenation-treated cells, this compound increased ERK1/2 phosphorylation by 29% compared to cells treated with the stressor alone[1].
Influence on the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is also implicated in the cellular response to oxidative stress. This compound has been shown to influence this pathway, often leading to the activation of downstream pro-survival and antioxidant responses. Studies have indicated that this compound can inhibit the phosphorylation of PI3K and Akt in certain cancer cell lines, suggesting a regulatory role in cell proliferation and apoptosis that can be context-dependent[2].
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant activity of this compound.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 17.6 ± 0.1 | [3] |
| Superoxide Radical Scavenging | 6.5 ± 2.0 | [3] |
Table 2: Effect of this compound on Cellular Signaling Pathways
| Pathway Component | Effect | Fold/Percentage Change | Cell Type | Reference |
| Nrf2 Protein Expression | Increased | 2-fold increase | HT22 Cells | [3] |
| Nrf2 Protein Expression | Increased | 200% increase (at 100 µg/ml) | Hippocampal Neurons | [1] |
| ERK1/2 Phosphorylation | Increased | 29% increase | Hippocampal Neurons | [1] |
| HO-1 Protein Expression | Increased | ~2-fold increase | HT22 Cells | [3] |
Table 3: Effect of Quercetin (structurally related compound) on Antioxidant Enzyme Activity
| Enzyme | Effect | Experimental Model | Reference |
| Superoxide Dismutase (SOD) | Activity restored to control levels | Cirrhotic Rats | [4] |
| Catalase (CAT) | Activity restored to control levels | Cirrhotic Rats | [4] |
| Glutathione Peroxidase (GPx) | Activity restored to control levels | Cirrhotic Rats | [4] |
Note: Data for antioxidant enzyme activity is for quercetin, the aglycone of this compound. The structural similarity suggests comparable mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound solution to the respective wells.
-
Include a control well containing DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin (DCFH) by peroxyl radicals generated from ABAP.
Procedure:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA (which is deacetylated to DCFH intracellularly) by incubating with a DCFH-DA solution.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is expressed as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Procedure:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
Visualization of Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Alleviates the Accumulation of Superoxide in Sodium Iodate-Induced Retinal Autophagy by Regulating Mitochondrial Reactive Oxygen Species Homeostasis through Enhanced Deacetyl-SOD2 via the Nrf2-PGC-1α-Sirt1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Proliferative Effects of Isoquercetin: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquercetin (IQ), also known as isoquercitrin or quercetin-3-O-glucoside, is a flavonoid compound ubiquitously found in a variety of plants, fruits, and vegetables. It is a glycosidic form of quercetin, possessing a similar therapeutic profile but with notably superior bioavailability, which enhances its efficacy.[1] this compound has garnered significant attention in oncological research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-proliferative effects demonstrated across numerous cancer cell lines.[1] Its antitumor mechanisms are multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis.[1][2]
This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound. It summarizes key quantitative data, details the molecular mechanisms of action through signaling pathway diagrams, and furnishes standardized protocols for the essential experiments used to evaluate its efficacy.
Summary of Anti-Proliferative Effects
This compound exhibits significant anti-proliferative activity against a diverse range of cancer cell types in vitro. Its effects are primarily characterized by the inhibition of cell viability, induction of programmed cell death (apoptosis), and arrest of the cell cycle.
Inhibition of Cancer Cell Proliferation
This compound has been shown to suppress the proliferation of various cancer cells, often in a dose-dependent manner. While comprehensive IC50 data is still emerging, numerous studies have identified effective concentration ranges that elicit significant anti-proliferative responses.
| Cell Line | Cancer Type | Effective Concentration | Key Findings | Reference |
| HepG2, Huh7 | Hepatocellular Carcinoma | 100-400 µM | Significantly inhibited cell viability and colony growth. | [3] |
| Human Liver Cancer Cells | Liver Cancer | Not Specified | Strongly inhibited proliferation. | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Inhibited proliferation. | [1] |
| SW480, DLD-1, HCT116 | Colon Cancer | 75-150 µM | Suppressed proliferation in cancer cells with no significant effect on non-tumor colon cells (IEC-18). | [1][4] |
| 5637, T24 | Bladder Cancer | "Therapeutic Doses" | Significantly inhibited cell proliferation. | [5][6] |
| MCF-7 | Breast Cancer | >75 µg/mL | Cytotoxic concentrations that inhibited cell proliferation. | [1] |
Induction of Apoptosis
A primary mechanism of this compound's anti-proliferative action is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins, including caspases and members of the Bcl-2 family.
| Cell Line | Cancer Type | Key Apoptotic Events Observed | Reference |
| HepG2, Huh7 | Hepatocellular Carcinoma | Increased early and late apoptosis; dose-dependent accumulation of cleaved caspase-3 and cleaved PARP; increased Bax/Bcl-2 ratio. | [3] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Promoted apoptosis; activated caspase-3, -8, and -9; reduced mitochondrial membrane potential. | [1] |
| Human Liver Cancer Cells | Liver Cancer | Promoted apoptosis; activated caspase-3, -8, and -9. | [1] |
| 5637, T24 | Bladder Cancer | Induced apoptosis. | [5][6] |
Induction of Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, forcing them into an arrested state and preventing their division.
| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | G1 Phase | [1] |
| Human Liver Cancer Cells | Liver Cancer | G1 Phase | [1] |
| 5637, T24 | Bladder Cancer | G1 Phase | [5][6] |
| HepG2 | Hepatocellular Carcinoma | G2/M Phase | [7] |
Molecular Mechanisms of Action
This compound exerts its anti-proliferative effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. This compound selectively modulates this pathway to promote apoptosis. In liver and pancreatic cancer cells, it has been shown to inhibit the phosphorylation of ERK and p38 while promoting the phosphorylation of JNK, a kinase often associated with apoptotic signaling.[1][8]
Caption: this compound's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit the phosphorylation of both PI3K and Akt in bladder cancer cells, thereby suppressing pro-survival signals and promoting apoptosis.[5][6]
Caption: this compound's inhibition of the PI3K/Akt survival pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a significant role in cell fate and proliferation, and its aberrant activation is a hallmark of several cancers, particularly colon cancer. This compound acts as an inhibitor of this pathway by preventing the nuclear translocation of β-catenin, thereby blocking the transcription of target genes responsible for proliferation.[1][4]
Caption: this compound's blockade of Wnt/β-catenin signaling.
AMPK/mTOR Signaling Pathway
In hepatocellular carcinoma cells, this compound triggers autophagy and apoptosis by modulating the AMPK/mTOR pathway. It activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K. This inhibition lifts the brake on autophagy and promotes apoptosis.[3]
Caption: this compound-induced apoptosis via the AMPK/mTOR pathway.
Key Experimental Protocols
The following section details standardized protocols for the core in vitro assays used to determine the anti-proliferative effects of this compound.
General Experimental Workflow
A typical workflow for assessing the in vitro anti-cancer activity of a compound like this compound involves sequential steps from initial cell culture to specific endpoint assays and final data interpretation.
Caption: Standard workflow for in vitro anti-proliferative studies.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
-
Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., DMSO, not exceeding 0.1% v/v).[12]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[13]
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Collection: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS, detach using a gentle dissociation agent like trypsin, and then neutralize with serum-containing medium.[13] Pool all cells from each treatment.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[14] Differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Protocol:
-
Cell Collection: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[15]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PBS-based solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to model the percentages of cells in the G0/G1, S, and G2/M phases. An increase in a specific phase indicates cell cycle arrest.
-
Conclusion
The in vitro evidence strongly supports the potential of this compound as an anti-proliferative agent. Its efficacy is rooted in its ability to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest across a variety of cancer types. Mechanistically, this compound's multi-targeted approach, involving the modulation of key signaling pathways such as MAPK, PI3K/Akt, and Wnt/β-catenin, makes it a compelling candidate for further investigation in cancer therapy and chemoprevention. The detailed protocols provided in this guide offer a standardized framework for researchers to further explore and validate the anti-cancer properties of this promising natural compound.
References
- 1. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Isoquercitrin inhibits bladder cancer progression in vivo and in vitro by regulating the PI3K/Akt and PKC signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isoquercetin Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquercetin (quercetin-3-O-glucoside) is a flavonoid glycoside renowned for its potent antioxidant properties, high bioavailability, and structural stability compared to its aglycone, quercetin.[1][2][3][4] These attributes make it a compound of significant interest in the pharmaceutical and cosmetic industries for its potential applications in mitigating conditions related to oxidative stress, such as skin aging, hyperpigmentation, diabetes, inflammation, and neurodegenerative diseases.[1][2][3][4] The efficient extraction of this compound from various plant sources is a critical first step for research and development. This document provides detailed protocols for established extraction methods and summarizes key quantitative data to guide researchers in selecting the most appropriate technique for their needs.
Data Presentation: Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques and their critical parameters.
Table 1: Ultrasound-Assisted Extraction (UAE) of this compound
| Plant Material | Solvent System | Temperature (°C) | Time (min) | Solvent-to-Solid Ratio (mL/g) | Ultrasonic Power (W) | This compound Yield (µg/g) | Purity (%) | Reference |
| Ephedra alata | 70% Ethanol | 60 | 10 | 60 | 75 | 1033.96 ± 3.28 | Not Specified | [1][2][3][4] |
| Radish Leaves | Methanol | Not Specified | 10 | Not Specified | 50% amplitude | 11.8% of extract | Not Specified | [5][6] |
| Apple Peels | 80-100% Methanol | Not Specified | 15 | 50 | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Other Extraction Methods for Flavonoids (including this compound/Quercetin)
| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Time | This compound/Quercetin Yield | Purity (%) | Reference |
| Red Kidney Bean | Microwave-Assisted Extraction (MAE) | 60% Acetone | Not Specified | 1 min | 35.8 mg/g | Not Specified | |
| Toona sinensis | Liquid-Liquid Refining & HSCCC | Ethyl acetate-water | Not Specified | Not Specified | 85.25 mg from 240 mg crude sample | 95.12 | [8] |
| Poacynum hendersonii | Macroporous Resin & Sephadex LH-20 Chromatography | Ethanol | Not Specified | Not Specified | Increased from 1.26% to 10.70% in product | 95.6 | [9] |
| Sumac | Supercritical Fluid Extraction (SFE) | Ethanol-modified CO2 | 40 | 45 min | 2196 µ g/100g | Not Specified | |
| Ephedra alata | Soxhlet Extraction | 70% Ethanol | Not Specified | 6 h | Lower than UAE | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for the most effective and commonly cited experiments for this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ephedra alata
This protocol is based on the optimized conditions reported for achieving high recovery of this compound.[1][2][3][4]
1. Sample Preparation:
-
Air-dry the aerial parts of the plant material.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Store the powdered material in an airtight, light-protected container at a low temperature (-20°C) until extraction.[11]
2. Extraction Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add the extraction solvent (70% ethanol in water) at a solvent-to-solid ratio of 60 mL/g.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Set the ultrasonic power to 75 W and the temperature to 60°C.
-
Sonicate the mixture for 10 minutes.
-
After sonication, centrifuge the mixture at 2600 x g for 15 minutes to pellet the solid material.[1]
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.[1]
3. Post-Extraction Processing:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1][11]
-
The crude extract can be lyophilized (freeze-dried) to obtain a stable powder for storage and further purification.[11]
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a general methodology for purifying this compound from a crude extract. The specific conditions may need to be optimized based on the crude extract's composition.
1. Materials and Equipment:
-
Crude this compound extract
-
Chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water in various ratios)[9][13]
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates for monitoring separation
2. Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the packed bed.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase. If solubility is an issue, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
4. Elution:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, starting with n-hexane and gradually increasing the percentage of ethyl acetate, followed by the introduction of methanol.
-
Collect fractions of the eluate using a fraction collector.
5. Fraction Analysis and Product Recovery:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[14]
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a comprehensive workflow from the initial plant material to the final, purified this compound, including crucial quality control steps.
Caption: Workflow for this compound Extraction and Purification.
This comprehensive guide provides researchers with the necessary protocols and comparative data to effectively extract and purify this compound from plant sources, facilitating further investigation into its promising biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ultrasound-Assisted Extraction of this compound from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hielscher.com [hielscher.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of this compound From Toona sinensis by Liquid-Liquid-Refining Extraction And Consecutive Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound-Assisted Extraction of this compound from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. paspk.org [paspk.org]
- 13. researchgate.net [researchgate.net]
- 14. ISOLATION AND IDENTIFICATION OF ISOQUERCITRIN FROM EXTRACTS OBTAINED FROM LEAVES OF MORUS ALBA (L.) AND MORUS NIGRA (L.) | International Society for Horticultural Science [ishs.org]
Application Notes and Protocols for Dissolving Isoquercetin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquercetin, a flavonoid glycoside, is a potent antioxidant and anti-inflammatory agent with significant therapeutic potential. Its application in in vitro cell culture experiments is fundamental to understanding its mechanisms of action and evaluating its efficacy in various disease models. However, due to its hydrophobic nature, careful consideration must be given to its dissolution to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture settings.
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. The choice of solvent is critical for preparing a concentrated stock solution that can be further diluted to the desired working concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 - 93 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.3 mg/mL | [1] |
Note: The molecular weight of this compound is 464.4 g/mol .
Experimental Protocols
Materials
-
This compound powder (high purity, ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, 0.22 µm syringe filters (optional)
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 464.4 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 464.4 g/mol * 1 mL = 0.004644 g = 4.644 mg
-
-
-
Dissolution Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh 4.644 mg of this compound powder and transfer it to a sterile conical-bottom vial.
-
Add 1 mL of sterile, cell culture grade DMSO to the vial.
-
Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
(Optional) For complete sterilization, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
-
Storage and Stability:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years).[3]
-
This compound in DMSO is stable for extended periods when stored properly. However, it is recommended to prepare fresh stock solutions periodically.
-
Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Determine the final concentration and volume:
-
For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM.
-
-
Dilution Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required using the formula M1V1 = M2V2:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Warm the required volume of cell culture medium to 37°C.
-
Add 10 µL of the 10 mM this compound stock solution to 10 mL of the pre-warmed medium.
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
-
Important Considerations for Cell Treatment:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO as used for the this compound-treated cells, diluted in the same volume of cell culture medium.[4] For the example above, the vehicle control would be 10 µL of DMSO in 10 mL of medium.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5] In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).
-
Aqueous Stability: this compound is less stable in aqueous solutions like cell culture media, and its stability can be pH-dependent.[1] It is recommended to prepare fresh working solutions immediately before each experiment.
-
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and proliferation.
Wnt/β-catenin Signaling Pathway
This compound can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][4]
Caption: Inhibition of Wnt/β-catenin pathway by this compound.
NF-κB Signaling Pathway
This compound can suppress the pro-inflammatory NF-κB signaling pathway.[6]
Caption: Suppression of NF-κB pathway by this compound.
Nrf2/ARE Signaling Pathway
This compound can activate the Nrf2/ARE antioxidant response pathway, leading to the expression of cytoprotective genes.[2][3]
Caption: Activation of Nrf2/ARE pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates myocardial infarction through anti-inflammation and anti-apoptosis factor and regulating TLR4-NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Isoquercetin Studies in Mice
Introduction
Isoquercetin (quercetin-3-glucoside) is a flavonoid glycoside of quercetin, commonly found in a variety of plants. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] A key advantage of this compound over its aglycone form, quercetin, is its superior bioavailability upon oral administration, which leads to higher plasma concentrations and greater distribution to various tissues.[4][5][6][7] This enhanced bioavailability makes this compound a promising candidate for in vivo investigations.
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies with this compound in mouse models, tailored for researchers, scientists, and drug development professionals.
I. Experimental Design Considerations
Successful in vivo studies with this compound require careful consideration of several key parameters, including the selection of an appropriate animal model, determination of dosage and administration route, and establishment of the treatment duration.
1. Animal Model Selection: The choice of mouse model is contingent upon the research question and the specific pathological condition being investigated.
-
For Anti-diabetic Studies: The KK-Ay mouse model is a well-established model for type 2 diabetes.[4][8]
-
For Anti-inflammatory and Allergy Studies: BALB/c mice are commonly used to induce allergic asthma models.[3][9]
-
For Cancer Studies: Nude mice are often used for xenograft models to study tumor growth.[10] For chemically-induced models, albino mice can be used to study hepatocellular carcinoma (HCC) induced by agents like diethylnitrosamine (DEN).[2]
-
For General Healthspan and Aging Studies: C57BL/6J mice are a common choice for long-term studies.[11]
2. Dosage, Administration, and Duration: Dosage, route of administration, and treatment duration are critical variables that can significantly impact experimental outcomes. This compound has been administered through various routes, with oral gavage being the most common due to its superior absorption profile compared to quercetin.
Table 1: Summary of this compound In Vivo Study Parameters in Mice
| Research Area | Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Diabetes | KK-Ay | 50, 100, 200 mg/kg/day | Oral | 35 days | Decreased fasting blood glucose, improved glucose tolerance. | [4][8] |
| Allergic Asthma | BALB/c | 15 mg/kg/day | Oral (gavage) | 5 days | Reduced eosinophilic inflammation in bronchoalveolar lavage fluid (BALF), blood, and lung. | [3][9] |
| Hepatocellular Carcinoma (HCC) | Albino Mice | 10, 20 mg/kg/day | Oral | 4 weeks (post-induction) | Exhibited anti-carcinogenic effects against HCC. | [2] |
| Aging/Healthspan | C57BL/6J | 0.125 mg/kg/week | Oral (gavage) | 8 months | Improved exercise endurance and cardiac function. | [11] |
| Neuroprotection (AD model) | Wistar Rats* | 20, 40 mg/kg | Not specified | Not specified | Reduced Aβ-peptide and pro-inflammatory cytokines. | [1][12] |
*Note: While this study used rats, the dosage provides a relevant reference point for rodent studies.
II. Experimental Workflows & Signaling Pathways
Experimental Workflow
A typical in vivo study workflow involves several sequential stages, from initial planning and animal acclimatization to final data analysis and interpretation.
Caption: General workflow for an in vivo this compound study in mice.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the hyperproduction of cytokines by inactivating NF-κB signaling.[10]
Caption: this compound inhibits inflammation via the NF-κB pathway.
2. Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation. This compound has been identified as an inhibitor of this pathway, suggesting its potential as an anti-tumoral agent.[13]
Caption: this compound acts as an inhibitor of Wnt/β-catenin signaling.
III. Detailed Experimental Protocols
Protocol 1: Evaluation of Anti-diabetic Effects in KK-Ay Mice
This protocol is adapted from studies evaluating the hypoglycemic effects of this compound.[4][8]
1. Materials:
-
Male diabetic KK-Ay mice (8-10 weeks old).
-
Non-diabetic control mice (e.g., C57BL/6J).
-
This compound (purity >95%).
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Standard rodent chow.
-
Glucometer and test strips.
-
Oral gavage needles.
-
Equipment for Oral Glucose Tolerance Test (OGTT).
2. Procedure:
-
Acclimatization: House mice for at least one week under controlled conditions (22 ± 1°C, 50 ± 10% humidity, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide diabetic mice into groups (n=10/group):
-
Group 1: Diabetic Control (Vehicle).
-
Group 2: this compound (50 mg/kg).
-
Group 3: this compound (100 mg/kg).
-
Group 4: this compound (200 mg/kg).
-
Group 5: Non-diabetic Control (Vehicle).
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 35 days.
-
Monitoring: Record body weight and food intake weekly. Measure fasting blood glucose (from tail vein) weekly after a 6-hour fast.
3. Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): On day 34, after a 12-hour fast, administer a glucose solution (2 g/kg body weight) via oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose load.
-
Terminal Sample Collection: On day 35, euthanize mice after an overnight fast. Collect blood for analysis of plasma insulin, C-peptide, triglycerides, and total cholesterol. Harvest pancreas for histological examination (e.g., H&E staining, insulin immunohistochemistry).
Protocol 2: Evaluation of Anti-inflammatory Effects in a Murine Asthma Model
This protocol is based on a model of ovalbumin (OVA)-induced allergic airway inflammation.[3][9]
1. Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Al(OH)₃).
-
This compound.
-
Vehicle (e.g., saline or 0.5% CMC).
-
Positive Control: Dexamethasone (1 mg/kg).
-
Phosphate-buffered saline (PBS).
-
Equipment for bronchoalveolar lavage (BAL).
2. Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Al(OH)₃ in 200 µL saline.
-
Challenge: On days 14, 18, and 21, challenge mice with an intranasal administration of 50 µg OVA in 50 µL PBS.
-
Treatment: From day 18 to day 22, administer treatments daily via oral gavage one hour before the OVA challenge (if applicable):
-
Group 1: Control (Vehicle).
-
Group 2: OVA-sensitized/challenged + Vehicle.
-
Group 3: OVA-sensitized/challenged + this compound (15 mg/kg).
-
Group 4: OVA-sensitized/challenged + Dexamethasone (1 mg/kg, s.c.).
-
-
Sample Collection: 24 hours after the final OVA challenge, euthanize the mice.
3. Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL by lavaging the lungs with PBS. Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (e.g., IL-5, IL-4 via ELISA). Resuspend the cell pellet for total and differential leukocyte counts (eosinophils, neutrophils, macrophages).
-
Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with H&E (for inflammation) and Periodic acid-Schiff (PAS) (for mucus production) to assess lung inflammation.
-
Blood Analysis: Collect blood via cardiac puncture to perform differential leukocyte counts.
References
- 1. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic activity of this compound in diabetic KK -Ay mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquercitrin provides better bioavailability than quercetin: com...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-dose quercetin positively regulates mouse healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Wnt/beta-catenin | NO Synthase | NF-κB | TargetMol [targetmol.com]
Application Notes and Protocols for Isoquercetin in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquercetin, a flavonoid glycoside derived from quercetin, is a potent antioxidant compound found in a variety of fruits and vegetables. Its superior bioavailability compared to its aglycone, quercetin, makes it a compound of significant interest for pharmaceutical and nutraceutical applications. These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, the role of this compound in modulating the Nrf2 signaling pathway is discussed.
Data Presentation
The antioxidant capacity of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound in various antioxidant assays.
| Antioxidant Assay | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| DPPH Radical Scavenging | 24.19 ± 0.07 | Ascorbic Acid | 19.17 |
| ABTS Radical Scavenging | ~2-fold > Quercetin | Quercetin | - |
| FRAP | - | - | - |
| ORAC | - | Trolox | - |
Note: Data for FRAP and ORAC assays for this compound are not as readily available in the literature and may require experimental determination. The ABTS data indicates this compound is a potent antioxidant, though slightly less so than quercetin in this specific assay format.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (or Trolox) as a positive control
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the prepared this compound or standard solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound or standard.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Trolox as a positive control
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of dilutions.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the this compound sample or positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
-
Ferrous sulfate (FeSO₄) or Trolox as a standard
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6][7]
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
For the standard curve, prepare a series of dilutions of FeSO₄ or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 280 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the this compound sample, standard, or blank (solvent) to the wells.[8]
-
Incubate the plate at 37°C for 10 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.[6]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as FeSO₄ equivalents (µM) or Trolox equivalents (µM).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
-
Trolox as a standard
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Prepare a series of Trolox dilutions for the standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[9]
-
Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the wells.[9][10]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.[9][10]
-
-
Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[10][11]
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Signaling Pathway
This compound, similar to its aglycone quercetin, can exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.[12][13][14][15]
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. himedialabs.com [himedialabs.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isoquercetin in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquercetin (quercetin-3-O-glucoside), a flavonoid ubiquitously found in a variety of plants, has garnered significant attention in oncological research. Exhibiting a more favorable bioavailability profile compared to its aglycone form, quercetin, this compound has demonstrated potent anti-cancer activities across a spectrum of cancer models. These activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the application of this compound in cancer research, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways.
Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by:
-
Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and cleavage of poly(ADP-ribose) polymerase (PARP).[1]
-
Inducing Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][3]
-
Inhibiting Angiogenesis: this compound has been shown to impede the formation of new blood vessels, a process critical for tumor growth and metastasis. This is partly achieved by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Modulating Key Signaling Pathways: The anti-cancer effects of this compound are underpinned by its ability to interfere with crucial signaling cascades, including the Wnt/β-catenin, MAPK, and AMPK/mTOR/p70S6K pathways.[1][2][4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer research models.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| Hepatocellular Carcinoma | HepG2 | CellTiter-Blue | 307.3 - 478.2 | 24 - 72 | [1] |
| Hepatocellular Carcinoma | Huh7 | CellTiter-Blue | 317.1 - 634.4 | 24 - 72 | [1] |
| Glioblastoma | GBM cells | Proliferation Assay | ~50% inhibition at 100 µM | 24 | [5] |
| Colon Cancer | SW480 | Proliferation Assay | Significant reduction at 150 µM | Not Specified | [4] |
| Colon Cancer | DLD-1 | Proliferation Assay | Significant reduction at 150 µM | Not Specified | [4] |
| Colon Cancer | HCT116 | Proliferation Assay | Significant reduction at 150 µM | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Colon Cancer | Nude Mice (HCT116 xenograft) | 0.017 mg/g body weight | Gavage | Daily for one week | Impaired tumor growth and vascularization | [6] |
| Liver Cancer | Nude Mice (transplanted tumors) | Not specified | Not specified | Not specified | Significantly inhibited tumor growth | [7] |
| Pancreatic Cancer | Nude Mice (orthotopic xenograft) | Dietary supplementation | Oral | Not Specified | Attenuated tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Analysis by Western Blot
Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm the induction of apoptosis by this compound.[10]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. This helps to determine if this compound induces cell cycle arrest.[11][12][13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: The data is typically displayed as a histogram, showing the number of cells in each phase of the cell cycle. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
In Vivo Xenograft Tumor Model
Principle: This model is used to evaluate the in vivo anti-tumor efficacy of this compound by implanting human cancer cells into immunocompromised mice.[14]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude mice or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using a caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as histopathology (e.g., H&E staining), immunohistochemistry for proliferation and apoptosis markers, and Western blot analysis of tumor lysates.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
Caption: General workflow for in vivo xenograft studies with this compound.
References
- 1. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquercitrin isolated from Hyptis fasciculata reduces glioblastoma cell proliferation and changes beta-catenin cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid quercetin inhibits pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. cdn.bcm.edu [cdn.bcm.edu]
- 14. Anti-Cancer Effect of Quercetin in Xenograft Models with EBV-Associated Human Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isoquercetin as a Therapeutic Agent in Preclinical Studies
Introduction
Isoquercetin (IQ), a flavonoid glycoside of quercetin, is widely distributed in various plants, fruits, and vegetables.[1][2] It has garnered significant attention in preclinical research for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and neuroprotective effects.[1][3][4] A key advantage of this compound over its aglycone form, quercetin, is its superior bioavailability, which enhances its potential therapeutic efficacy.[1][3][4] These notes provide a comprehensive overview of the preclinical data on this compound, focusing on its application in neurodegenerative diseases, cancer, and cardiovascular conditions.
Mechanism of Action
This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its primary mechanisms involve the mitigation of oxidative stress and the suppression of inflammation.
-
Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS).[5][6] It enhances the cellular antioxidant defense system by upregulating enzymes like superoxide dismutase (SOD) and catalase (CAT) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9]
-
Anti-inflammatory Effects: this compound significantly inhibits pro-inflammatory pathways. It downregulates the expression of inflammatory mediators and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by suppressing the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB).[7][8]
-
Modulation of Signaling Pathways: Preclinical studies have demonstrated that this compound interacts with critical signaling cascades implicated in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR, MAPK (ERK, JNK, p38), and Wnt/β-catenin pathways.[3][10][11][12] By inhibiting these pathways, this compound can suppress tumor growth and protect against cellular damage.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from various preclinical studies investigating the therapeutic potential of this compound.
Table 1: Neuroprotective Effects of this compound
| Model System | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Alzheimer's Disease (AD) | |||
| In Vitro (LPS-stimulated PC12 cells) | Dose-dependent this compound | - Reduced nitrate and ROS production.- Down-regulated pro-inflammatory cytokines (P<0.001).- Increased activity of SOD, GSH, and CAT. | [7] |
| In Vivo (Colchicine-induced AD in Wistar rats) | Dose-dependent this compound | - Improved cognitive function in Morris water maze test.- Reduced Aβ-peptide and protein carbonyl levels.- Enhanced Brain-Derived Neurotrophic Factor (BDNF) and Acetylcholinesterase (AChE) production.- Significantly reduced pro-inflammatory cytokines (P<0.001). | [7] |
| Cerebral Ischemia/Reperfusion (I/R) Injury | |||
| In Vitro (OGD/R-exposed rat hippocampal neurons) | This compound treatment | - Decreased ROS and malondialdehyde (MDA) production.- Increased cell viability and activity of SOD and CAT.- Downregulated cleaved caspase-3 and upregulated Bcl-2. | [8] |
| In Vivo (MCAO/R rats) | This compound treatment | - Reduced neuronal apoptosis (decreased TUNEL-positive cells).- Attenuated oxidative stress markers. | [8] |
Table 2: Anti-Cancer Effects of this compound
| Cancer Type | Model System | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Hepatocellular Carcinoma | In Vitro (HepG2 cells) | 200-400 µM Isoquercitrin | - Decreased phosphorylation of p38, ERK1/2, and JNK. | [10] |
| Various Cancers (Colon, Breast, Glioblastoma) | In Vitro (Various cell lines) | Not specified | - Potent antiproliferative effects, superior to quercetin and rutin.- Inhibition of nuclear translocation of β-catenin in glioblastoma cells. | [3] |
| Osteosarcoma | In Vivo (Nude mouse xenograft) | Not specified | - Significantly inhibited tumor growth.- Improved survival rate. | [10] |
Table 3: Cardioprotective Effects of this compound
| Condition | Model System | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Heart Failure | In Vitro (Ang II-induced H9c2 cardiomyocytes) | This compound treatment | - Increased cell viability and decreased ROS production.- Inhibited apoptosis (regulated Bax, Caspase-3, Bcl-2).- Suppressed phosphorylation of ERK, JNK, and P38. | [5][11][13] |
| In Vivo (Mouse model of heart failure) | This compound treatment | - Improved cardiac function (EF% and FS%).- Reduced serum levels of CK-MB, LDH, ANP, and BNP. | [11][12] | |
| Atherosclerosis | In Vivo (Mice) | This compound treatment | - Attenuated Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. | [14] |
| Endothelial Dysfunction | Human Volunteers (at risk of CVD) | Acute ingestion of Enzymatically Modified Isoquercitrin (EMIQ®) | - Significantly higher Flow-Mediated Dilatation (FMD) response (1.80%; P=0.025).- Significantly higher plasma concentrations of quercetin metabolites (P<0.001). | [15] |
Table 4: Anti-inflammatory Effects of this compound
| Condition | Model System | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Allergic Asthma | In Vivo (Murine model) | 15 mg/kg isoquercitrin daily gavage | - Lower eosinophil counts in BALF, blood, and lung parenchyma.- Lower neutrophil counts in blood.- Lower Interleukin-5 (IL-5) levels in lung homogenate. | [16] |
| General Inflammation | Ex Vivo (LPS-stimulated rat peritoneal macrophages) | 100 µM this compound pretreatment | - Inhibited nitric oxide (NO) production by 48%.- Decreased inducible nitric oxide synthase (iNOS) expression. | [17][18] |
Visualizations: Signaling Pathways and Workflows
Caption: General preclinical experimental workflow for this compound.
Caption: this compound's neuroprotective signaling pathways.
Caption: this compound's anti-cancer signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of cultured cells (e.g., H9c2 cardiomyocytes or cancer cell lines).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Induction of Damage (if applicable): For protection assays, after a pre-treatment period with this compound (e.g., 2 hours), add the damaging agent (e.g., Angiotensin II, LPS) to the wells and incubate for the specified duration (e.g., 24-48 hours).[11][13]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will vary depending on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Seed and treat cells with this compound and/or an oxidative stressor (e.g., LPS, H₂O₂) in a 96-well black, clear-bottom plate as described in Protocol 1.[7]
-
Probe Loading: After treatment, remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the ROS levels as a percentage relative to the control group.
Protocol 3: Western Blotting for Protein Expression
This protocol details the detection of specific proteins (e.g., p-ERK, NF-κB p65, Caspase-3) to analyze signaling pathway modulation.
-
Protein Extraction: Culture and treat cells in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Murine Model of Allergic Asthma
This protocol is based on a model used to evaluate the anti-inflammatory effects of this compound.[16]
-
Animals: Use BALB/c mice (6-8 weeks old).
-
Sensitization: On day 0 and day 7, sensitize mice by subcutaneous injection of ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge: On days 14 and 21, challenge the mice by intranasal administration of OVA solution.
-
This compound Treatment: From day 18 to day 22, administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage. A positive control group treated with dexamethasone (1 mg/kg, s.c.) can be included.
-
Sample Collection: 24 hours after the final OVA challenge, collect samples.
-
Bronchoalveolar Lavage Fluid (BALF): Perform a tracheotomy and lavage the lungs with PBS to collect BALF for leukocyte analysis.
-
Blood: Collect blood via cardiac puncture for differential cell counts.
-
Lung Tissue: Perfuse the lungs and collect tissue for histopathological analysis and for homogenization to measure cytokine levels (e.g., IL-5) by ELISA.
-
-
Analysis: Perform total and differential leukocyte counts on BALF and blood samples. Measure cytokine concentrations in lung homogenates using ELISA kits. Analyze lung tissue sections for inflammatory cell infiltration.
References
- 1. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Quercetin and Isoquercitrin’s Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Quercetin and Isoquercitrin's Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Therapeutic Potential of Quercetin to Alleviate Endothelial Dysfunction in Age-Related Cardiovascular Diseases [frontiersin.org]
- 15. Enzymatically modified isoquercitrin improves endothelial function in volunteers at risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]
- 18. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Isoquercetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of isoquercetin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of this compound, a glycoside of quercetin, is attributed to several factors. Although more soluble than quercetin aglycone, its absorption is limited by extensive first-pass metabolism in the intestine and liver.[1][2] Upon ingestion, this compound can be hydrolyzed to quercetin by intestinal enzymes.[3][4] Both this compound and the resulting quercetin are then subject to significant phase II metabolism, primarily glucuronidation and sulfation, which converts them into more polar metabolites that are readily eliminated from the body.[4][5]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches to enhance the bioavailability of this compound focus on improving its solubility, protecting it from premature metabolism, and increasing its absorption across the intestinal barrier. Key strategies include:
-
Enzymatic Modification: Converting this compound into enzymatically modified isoquercitrin (EMIQ), a mixture of α-oligoglucosyl isoquercetrins, significantly enhances its water solubility and subsequent bioavailability.[6][7][8]
-
Nanoformulations: Encapsulating this compound into nanocarriers such as nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve its dissolution rate, protect it from degradation, and facilitate its transport across the intestinal epithelium.[1][9][10]
-
Co-administration with Metabolic Inhibitors: The use of substances that inhibit the enzymes responsible for glucuronidation (e.g., piperine) can decrease the first-pass metabolism of this compound and its aglycone, quercetin, thereby increasing their systemic exposure.
Q3: What is Enzymatically Modified Isoquercitrin (EMIQ) and what are its advantages?
A3: Enzymatically Modified Isoquercitrin (EMIQ) is a derivative of isoquercitrin produced by attaching additional glucose units to the sugar moiety of isoquercitrin through an enzymatic process.[6][7] This modification results in a substance with significantly higher water solubility compared to both this compound and quercetin.[8] The primary advantage of EMIQ is its substantially enhanced bioavailability.[7][8] In the small intestine, the extra glucose units are cleaved off, releasing this compound which is then absorbed and metabolized to quercetin.
Q4: How do nanoformulations improve the bioavailability of this compound?
A4: Nanoformulations enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate in the gastrointestinal fluids.[9][10]
-
Enhanced Permeability: Nanoparticles can be taken up by the intestinal M-cells of Peyer's patches, bypassing the traditional absorption pathways and avoiding efflux transporters.[11]
-
Protection from Degradation: Encapsulation within a lipid or polymeric matrix protects this compound from the harsh environment of the stomach and from enzymatic degradation in the intestine.[1]
-
Sustained Release: Some nanoformulations can be designed for controlled and sustained release of this compound, prolonging its absorption window.[12]
Troubleshooting Guides
Problem: Low and variable plasma concentrations of this compound/quercetin in animal studies.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor aqueous solubility of the administered compound. | 1. Formulation Improvement: Utilize a bioavailability enhancement strategy such as preparing a nanosuspension, a solid lipid nanoparticle formulation, or using EMIQ.[1][8][9] 2. Vehicle Optimization: For preclinical studies, consider using a vehicle containing solubilizing agents like Cremophor EL or Tween 80.[13] | Increased dissolution and higher, more consistent plasma concentrations. |
| Extensive first-pass metabolism. | 1. Co-administration with Inhibitors: Include a known inhibitor of UGT enzymes, such as piperine, in the formulation. 2. Targeted Delivery: Employ mucoadhesive nanoparticles to increase the residence time at the absorption site and potentially saturate metabolic enzymes locally. | Reduced formation of glucuronidated and sulfated metabolites, leading to higher parent compound levels in plasma. |
| Rapid elimination. | 1. Formulation for Sustained Release: Develop a controlled-release nanoformulation to prolong the absorption phase.[12] | A more sustained plasma concentration profile with a longer half-life. |
| Pre-analytical issues. | 1. Sample Handling: Ensure rapid processing of blood samples to plasma and immediate storage at -80°C to prevent degradation. 2. Use of Stabilizers: Consider adding antioxidants like ascorbic acid to the collection tubes if degradation is suspected. | Improved accuracy and reproducibility of pharmacokinetic data. |
Problem: Difficulty in preparing a stable this compound nanosuspension.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Particle aggregation. | 1. Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., Tween 80, Poloxamer 188, lecithin).[9] 2. Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. If needed, add a charged surfactant. | A physically stable nanosuspension with minimal particle size increase over time. |
| Crystal growth (Ostwald ripening). | 1. Use of Polymeric Stabilizers: Incorporate polymers like PVP or HPMC which can sterically hinder crystal growth.[14] 2. Lyophilization: Freeze-dry the nanosuspension with a suitable cryoprotectant (e.g., trehalose) to create a stable solid powder for long-term storage.[1] | Enhanced long-term stability of the nanosuspension. |
| Inefficient particle size reduction. | 1. Optimize Homogenization/Milling Parameters: Increase the number of homogenization cycles or the milling time.[10][15] 2. Method Combination: Use a combination of methods, such as anti-solvent precipitation followed by high-pressure homogenization.[9] | Achievement of the desired particle size in the nanometer range. |
Quantitative Data Summary
The following table summarizes the reported bioavailability of various this compound and quercetin formulations from preclinical studies.
| Formulation | Animal Model | Dose | Relative Bioavailability (compared to Quercetin) | Absolute Bioavailability | Reference |
| Quercetin Suspension | Rat | 12 mg/kg/day | - | - | [16] |
| Isoquercitrin Suspension | Rat | 18 mg/kg/day | 2- to 5-fold higher tissue levels | - | [16] |
| Quercetin Suspension | Rat | 50 mg/kg | - | - | [17] |
| Isoquercitrin Suspension | Rat | 50 mg/kg | - | - | [17] |
| Quercetin-3-O-β-D-glucuronide | Rat | 50 mg/kg | - | - | [17] |
| Quercetin Nanosuspension | Rat | - | 5-fold enhancement | - | [13] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Coacervation
This protocol is adapted from a method for producing SLNs for controlled release of quercetin.[18]
-
Materials:
-
This compound
-
Sodium stearate (lipid)
-
Arabic gum (stabilizer)
-
Ethanol
-
Distilled water
-
-
Procedure:
-
Disperse sodium stearate in distilled water and heat the solution above its Krafft point (the temperature at which the solubility of a surfactant equals its critical micelle concentration) with stirring (e.g., 300 rpm) until a clear solution is obtained.
-
Dissolve this compound in absolute ethanol to create a stock solution (e.g., 5 mM).
-
Add the this compound solution to the hot lipid solution.
-
Dropwise, add the arabic gum solution (stabilizer) to the hot mixture while maintaining stirring.
-
Trigger the formation of SLNs by adding a coacervating agent (e.g., an acidic solution to lower the pH).
-
Rapidly cool the mixture in an ice bath while continuing to stir to solidify the lipid nanoparticles.
-
The resulting SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated this compound and excess reagents.
-
2. In Vivo Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of an this compound formulation.
-
Animals:
-
Formulation Administration:
-
Divide rats into groups (e.g., control group receiving this compound suspension, test group receiving the enhanced formulation).
-
Administer the formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).[17]
-
For determination of absolute bioavailability, a separate group of rats should receive this compound intravenously (e.g., via the tail vein) at a lower dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17]
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound and its major metabolites (e.g., quercetin, quercetin glucuronides) using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Relative bioavailability (%) = (AUC_test / AUC_control) x 100.
-
Absolute bioavailability (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
-
Visualizations
Caption: Metabolic pathway of this compound highlighting key barriers to its oral bioavailability.
Caption: A typical experimental workflow for assessing the in vivo bioavailability of an this compound formulation.
Caption: A decision tree to guide the selection of a suitable strategy for enhancing this compound bioavailability.
References
- 1. hrpub.org [hrpub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms [mdpi.com]
- 6. Enzymatically modified isoquercitrin supplementation intensifies plantaris muscle fiber hypertrophy in functionally overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential: Implications for drug-induced cardiotoxicity and nephrotoxicity [agris.fao.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Fabrication of quercetin nanocrystals: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Fabrication and Evaluation of Quercetin Nanoemulsion: A Delivery System with Improved Bioavailability and Therapeutic Efficacy in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Comanthoside B
For scientific researchers delving into the properties and applications of Comanthoside B, a targeted approach to information discovery is crucial. This comprehensive list of SEO-driven, long-tail keywords provides a strategic framework for content creation, precisely aligning with the distinct intents of researchers at various stages of their investigation. The keywords are categorized to address foundational inquiries, methodological applications, troubleshooting challenges, and the validation of findings, thereby empowering the scientific community to access and contribute to the growing body of knowledge surrounding this flavonoid glycoside.
The following table outlines a multitude of long-tail keywords, each designed to capture the specific queries of researchers. By understanding and utilizing these categorized keywords, scientific content can be optimized for greater visibility and impact within the research community.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Comanthoside B discovery and isolation from Ruellia tuberosa |
| a new flavonoid glycoside from Ruellia tuberosa L. | |
| structural elucidation of Comanthoside B by NMR spectroscopy | |
| Comanthoside B chemical structure and properties | |
| biosynthesis pathway of flavone glycosides in plants | |
| preliminary biological screening of Comanthoside B | |
| Comanthoside B natural sources and abundance | |
| identifying novel bioactive compounds in Acanthaceae family | |
| Comanthoside B CAS number and molecular weight | |
| literature review on the ethnobotanical uses of Ruellia tuberosa | |
| spectroscopic data analysis of Comanthoside B (¹H-NMR, ¹³C-NMR) | |
| theoretical mechanism of action of flavonoid glycosides | |
| initial in vitro assessment of Comanthoside B bioactivity | |
| exploring the therapeutic potential of Comanthoside B | |
| classification of Comanthoside B within flavonoid subgroups | |
| Methodological & Application | Comanthoside B anti-inflammatory activity assay protocol |
| measuring the antiseptic properties of Comanthoside B in vitro | |
| HPLC method for quantification of Comanthoside B in plant extracts | |
| developing a standardized protocol for Comanthoside B extraction | |
| in vivo models for testing Comanthoside B efficacy | |
| Comanthoside B cytotoxicity assay on cancer cell lines | |
| assessing the antioxidant capacity of Comanthoside B (e.g., DPPH, FRAP assay) | |
| using Comanthoside B as a reference standard in phytochemical analysis | |
| protocol for evaluating the antimicrobial spectrum of Comanthoside B | |
| cell-based assays to determine the mechanism of action of Comanthoside B | |
| preparation of Comanthoside B solutions for experimental use | |
| application of Comanthoside B in cosmetic or dermatological formulations | |
| flow cytometry analysis of cells treated with Comanthoside B | |
| gene expression analysis in response to Comanthoside B treatment | |
| Comanthoside B in drug discovery and lead optimization | |
| Troubleshooting & Optimization | improving the solubility of Comanthoside B for bioassays |
| overcoming low extraction yield of Comanthoside B from plant material | |
| troubleshooting Comanthoside B instability in solution | |
| optimizing HPLC separation of Comanthoside B from co-eluting compounds | |
| minimizing batch-to-batch variability in Comanthoside B extraction | |
| addressing challenges in the scale-up synthesis of Comanthoside B | |
| strategies to reduce cytotoxicity of Comanthoside B in normal cells | |
| refining experimental protocols for consistent results with Comanthoside B | |
| dealing with poor bioavailability of flavonoid glycosides in in vivo studies | |
| method validation for Comanthoside B quantification in complex matrices | |
| preventing degradation of Comanthoside B during storage | |
| optimizing parameters for ultrasound-assisted extraction of Comanthoside B | |
| troubleshooting unexpected results in Comanthoside B experiments | |
| improving the purity of isolated Comanthoside B | |
| selecting appropriate control groups for Comanthoside B studies | |
| Validation & Comparative | comparing the anti-inflammatory effects of Comanthoside B and quercetin |
| validation of Comanthoside B's biological activity in different cell lines | |
| comparative analysis of Comanthoside B with other known antiseptic agents | |
| structure-activity relationship of Comanthoside B and related flavonoids | |
| cross-validation of different analytical methods for Comanthoside B | |
| comparing the efficacy of Comanthoside B with synthetic anti-inflammatory drugs | |
| validation of the antioxidant potential of Comanthoside B against a known standard | |
| comparative study of Comanthoside B's effects in primary cells versus cell lines | |
| assessing the synergistic effects of Comanthoside B with other natural compounds | |
| confirming the mechanism of action of Comanthoside B through knockout/knockdown studies | |
| independent verification of published data on Comanthoside B | |
| comparing the safety profile of Comanthoside B with other flavonoids | |
| validation of Comanthoside B as a biomarker for Ruellia tuberosa extracts | |
| comparative metabolomics of plant extracts with varying Comanthoside B content | |
| evaluating the reproducibility of Comanthoside B's effects across different laboratories |
Technical Support Center: Optimizing Isoquercetin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoquercetin dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent studies?
A1: A general starting dose for this compound in rodent studies can range from 10 to 50 mg/kg body weight when administered orally. For instance, in a murine model of asthma, oral administration of 15 mg/kg of this compound was effective in reducing eosinophil counts.[1][2][3] In another study on diabetic mice, doses of 50, 100, and 200 mg/kg were used, with 200 mg/kg showing the most significant effects on blood glucose levels.[4] For neuroprotective effects in rats, oral gavage of 5, 10, and 20 mg/kg has been utilized.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.
Q2: How does the bioavailability of this compound compare to quercetin?
A2: this compound generally exhibits higher bioavailability than quercetin.[6][7] Studies in rats have shown that oral administration of this compound leads to two- to five-fold higher levels of quercetin metabolites in tissues and two- to three-fold higher levels in plasma compared to quercetin aglycone.[8][9] This enhanced bioavailability is attributed to its different absorption mechanism in the small intestine.[10]
Q3: What is the recommended route of administration for this compound in animal studies?
A3: The most common route of administration for this compound in animal studies is oral gavage (PO).[1][2][3][4][5][8] Intraperitoneal (i.p.) injection is also used, particularly in studies where rapid systemic exposure is desired or to bypass first-pass metabolism.[2][11] For example, i.p. injection of 50 mg/kg this compound was shown to be protective in a mouse model of Ebola virus infection.[2][11] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of this compound.
Q4: Are there any known toxic effects of this compound at higher doses?
A4: this compound is generally considered safe, with a favorable safety profile.[2][11] The acceptable daily intake for isoquercitrin has been estimated to be 5.4 mg/kg/day.[6][7] Adverse effects at higher doses in rats have been reported to include benign chromaturia (discoloration of urine).[6][7] A 90-day toxicity study in rats using alpha-glycosyl isoquercitrin (a more soluble form) found no observable adverse effect levels (NOAEL) at dietary doses up to 3461 mg/kg/day for males and 3867 mg/kg/day for females.[12] However, it is always recommended to conduct preliminary toxicity studies for your specific experimental conditions.
Q5: How should this compound be prepared for administration to animals?
A5: The solubility of this compound can be a challenge. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose in water.[13] For intravenous or intraperitoneal injections, it may be necessary to use a solvent system. A common solvent for this compound is a mixture of DMSO and saline.[14] It is soluble in DMSO and dimethylformamide at approximately 10 mg/ml.[14] When using organic solvents, it is crucial to ensure the final concentration of the solvent is low enough to not cause physiological effects.[14] For instance, a formulation for intravenous administration could be 10% DMSO, 40% PEG300, and 50% saline.[13]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect with my current this compound dosage. What should I do?
A1: If you are not seeing the desired effect, consider the following troubleshooting steps:
-
Increase the Dose: The current dose may be too low for your specific animal model and disease. A dose-escalation study is recommended to find the optimal therapeutic window. Doses up to 200 mg/kg have been used in some studies.[4]
-
Check Bioavailability: this compound is extensively metabolized in the intestine and liver.[6][7] While it has better bioavailability than quercetin, its absorption can still be a limiting factor. Consider alternative administration routes like intraperitoneal injection to bypass the gastrointestinal tract.
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Review Experimental Timeline: The timing and frequency of administration are critical. The therapeutic window might be narrow, and the dosing schedule may need optimization.
Q2: My animals are exhibiting unexpected side effects. How can I mitigate this?
A2: Unexpected side effects could be due to several factors:
-
Dose Reduction: The administered dose might be too high. Try reducing the dose to a lower, previously reported effective concentration.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound could be causing the adverse effects. Run a control group with only the vehicle to assess its toxicity.
-
Route of Administration: The route of administration might be contributing to the side effects. For example, intraperitoneal injections can sometimes cause localized inflammation. Consider switching to oral gavage if appropriate for your study.
-
Monitor for Known Side Effects: At high doses, this compound can cause chromaturia (urine discoloration).[6][7] This is generally considered a benign side effect.
Q3: I am having difficulty dissolving this compound for my experiments. What are some alternative formulation strategies?
A3: this compound's poor water solubility is a known challenge.[15] Here are some strategies to improve its solubility:
-
Co-solvents: Use of co-solvents like DMSO, PEG300, or ethanol can significantly improve solubility.[13][14] However, be mindful of the potential toxicity of these solvents.
-
Enzymatically Modified Isoquercitrin (EMIQ): EMIQ, an alpha-glucosylated form of isoquercitrin, has enhanced water solubility and bioavailability.[6][15]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can improve its aqueous solubility and stability.
-
pH Adjustment: The solubility of quercetin, the aglycone of this compound, increases with pH.[16] Adjusting the pH of the vehicle may improve solubility, but ensure the final pH is physiologically compatible.
Data Presentation
Table 1: Summary of this compound Dosages in Animal Studies
| Animal Model | Disease/Condition Studied | Route of Administration | Effective Dose Range | Reference |
| Mice (BALB/c) | Allergic Asthma | Oral (gavage) | 15 mg/kg/day | [1][2][3] |
| Mice (KK-Ay) | Type 2 Diabetes | Oral | 50, 100, 200 mg/kg/day | [4] |
| Rats (Wistar) | Ischemic Stroke | Oral (gavage) | 5, 10, 20 mg/kg/day | [5] |
| Rats (Sprague-Dawley) | Pharmacokinetics | Oral (gavage) | 50 mg/kg | [17][18][19][20] |
| Mice | Ebola Virus Infection | Intraperitoneal (i.p.) | 50 mg/kg every other day | [11] |
| Rats (Sprague-Dawley) | Diabetes Mellitus | Oral | 20, 40, 80 mg/kg b.w. | [21] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Administration | Reference |
| Tmax (Time to maximum concentration) | 27.0 ± 6.7 min | Sprague-Dawley Rats | 50 mg/kg oral gavage | [20] |
| Cmax (Maximum plasma concentration) | 0.35 ± 0.11 µg/mL | Sprague-Dawley Rats | 50 mg/kg oral gavage | [20] |
| AUC0–t (Area under the curve) | 17.2 ± 7.3 mg/L*min | Sprague-Dawley Rats | 50 mg/kg oral gavage | [20] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects of this compound in a Murine Model of Allergic Asthma
-
Animal Model: BALB/c mice.
-
Induction of Asthma: Mice are immunized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide. Subsequently, they are challenged with intranasal administration of ovalbumin to induce an allergic inflammatory response.
-
This compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Regimen: Mice receive daily oral gavage of this compound at a dose of 15 mg/kg for a specified period (e.g., 5 days) prior to and during the ovalbumin challenge.[1][3]
-
Endpoint Analysis: 24 hours after the final ovalbumin challenge, bronchoalveolar lavage fluid (BALF), blood, and lung tissue are collected. Eosinophil counts in BALF, blood, and lung parenchyma are determined. Cytokine levels (e.g., IL-4, IL-5, IFN-γ) in BALF and lung homogenates are measured by ELISA.
Protocol 2: Assessment of Antidiabetic Activity of this compound in KK-Ay Mice
-
Animal Model: Male diabetic KK-Ay mice.
-
This compound Preparation: this compound is mixed with the standard diet at different concentrations to achieve daily doses of 50, 100, and 200 mg/kg body weight.[4]
-
Dosing Regimen: The mice are fed the this compound-supplemented diet for a period of 35 days.[4] A control group receives the standard diet without this compound.
-
Endpoint Analysis: Fasting blood glucose levels are monitored weekly. At the end of the study, plasma levels of insulin, C-peptide, triglycerides, and total cholesterol are measured. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. Pancreatic tissue can be collected for histological analysis of islet cells.
Mandatory Visualization
References
- 1. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Oral bioavailability of quercetin from different quercetin glycosides in dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Frontiers | this compound as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]
- 12. Ninety-day toxicity and single-dose toxicokinetics study of alpha-glycosyl isoquercitrin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 21. This compound ameliorates hyperglycemia and regulates key enzymes of glucose metabolism via insulin signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Isoquercetin solubility issues in DMSO
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with isoquercetin in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is soluble in organic solvents like DMSO. The approximate solubility of this compound in DMSO is 10 mg/mL.
Q2: My this compound is not dissolving completely in DMSO. What are the common causes?
A2: Several factors can contribute to incomplete dissolution:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for many compounds, including flavonoids.
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound can affect its solubility.
-
Temperature: Dissolution may be slower at lower temperatures.
-
Insufficient Agitation: Inadequate mixing can lead to localized saturation and prevent the bulk of the powder from dissolving.
Q3: How can I improve the solubility of this compound in DMSO?
A3: To enhance solubility, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of high-purity, anhydrous DMSO.
-
Gentle Warming: Warm the solution in a water bath at 37-50°C for a short period (10-15 minutes). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a water bath sonicator to provide mechanical agitation and break up any aggregates.
-
Vortexing: Ensure thorough mixing by vortexing the solution vigorously.
Q4: My this compound solution in DMSO is clear, but it precipitates when I dilute it in my aqueous experimental medium. Why does this happen and how can I prevent it?
A4: This is a common issue known as "precipitation upon dilution." this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, causing the compound to crash out of solution.
To mitigate this:
-
Prepare a high-concentration stock in DMSO: This minimizes the volume of DMSO added to your aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, perform stepwise dilutions.
-
Add DMSO stock to the aqueous solution slowly while vortexing: This helps to disperse the compound more effectively.
-
Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: What is the recommended storage condition for an this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store the this compound stock solution in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If stored at -20°C, it is advisable to use the solution within one month. For storage at -80°C, the solution may be stable for up to six months.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound and related flavonoids in DMSO.
| Compound | Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) |
| This compound | DMSO | ~10 | ~21.5 |
| Isoquercitroside | DMSO | ~30 | ~64.6 |
| Quercetin | DMSO | ~30 | ~99.2 |
Note: Solubility can vary depending on the specific batch of the compound, purity of the solvent, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 464.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing: In a sterile vial, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Optional Sonication: If the compound has not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.
-
Optional Warming: If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility in DMSO
Caption: A logical workflow for troubleshooting common solubility issues of this compound in DMSO.
This compound-Mediated Activation of the ERK1/2-Nrf2 Signaling Pathway
Caption: this compound activates the ERK1/2 pathway, leading to Nrf2 translocation and antioxidant gene expression.
Enhancing the absorption of Isoquercetin with enzymatic modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic modification of isoquercetin to improve its absorption and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Enzymatically Modified Isoquercitrin (EMIQ) and why is it developed?
A1: Enzymatically Modified Isoquercitrin (EMIQ) is a derivative of isoquercitrin, which itself is a glycoside of quercetin.[1] EMIQ consists of isoquercitrin with one to ten additional α-glucosyl moieties attached.[1][2] It was developed to overcome the primary limitations of quercetin and its natural glycosides: poor water solubility and low bioavailability, which restrict their use as dietary supplements or therapeutic agents.[3][4] The enzymatic modification significantly enhances water solubility and absorption.[2]
Q2: What are the main advantages of EMIQ compared to quercetin or standard isoquercitrin?
A2: The primary advantages of EMIQ lie in its superior physicochemical properties and bioavailability.
-
Enhanced Solubility: EMIQ's water solubility (130 g/L) is approximately 81,500 times higher than quercetin (0.0016 g/L) and 8,400 times higher than rutin (0.0155 g/L).[2]
-
Increased Bioavailability: In animal studies, the bioavailability of EMIQ was found to be 35%, significantly higher than that of quercetin (2.0%) and isoquercitrin (12%).[3] It is estimated to be 17 times more bioavailable than quercetin and 44 times more than rutin.[2]
-
Greater Stability: EMIQ demonstrates high resistance to oxidative degradation and greater thermal stability compared to quercetin.[2]
Q3: What types of enzymes are used for producing EMIQ?
A3: The production of EMIQ typically involves a two-step enzymatic process starting from rutin (quercetin-3-O-rutinoside). First, rutin is converted to isoquercitrin (quercetin-3-O-glucoside). Then, isoquercitrin is further modified. Enzymes used include:
-
Bacterial Enzymes: Specific enzymes from bacteria are used to transform rutin into isoquercitrin and subsequently into EMIQ.[1][2]
-
Glycosyltransferases (GTs): These enzymes, particularly from the GT1 family, catalyze the transfer of sugar moieties from an activated donor (like UDP-glucose) to the this compound molecule.[5][6]
-
Glycoside Hydrolases (GHs): Enzymes from GH families 13 and 70 can also be used for the transfer of glucose, often with the benefit of cheaper donors and higher yields compared to GTs.[7]
Q4: How is the final product (EMIQ) absorbed and metabolized in the body?
A4: After oral ingestion, the α-oligoglucosyl chains of EMIQ are shortened by salivary and pancreatic amylases.[1] In the small intestine, enzymes in the intestinal brush border, such as lactase-phlorizin hydrolase or mucosal maltase-glucoamylase, hydrolyze the remaining glycosides to release free quercetin.[1][3] Quercetin is then absorbed into the intestinal cells (enterocytes), metabolized in the enterocytes and the liver (primarily through glucuronidation, sulfation, and methylation), and released into the bloodstream as various metabolites.[1][8]
Troubleshooting Guides
Q1: My enzymatic reaction shows a very low yield of the desired glycosylated product. What are the possible causes and solutions?
A1: Low yield is a common problem in enzymatic glycosylation.[9] Consider the following factors:
| Possible Cause | Solution |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. If starting material persists, try extending the reaction time or increasing the enzyme concentration.[9] |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly to prevent denaturation. Run a small-scale control reaction with a known standard substrate to verify its activity.[9] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer composition. The optimal conditions can vary significantly between different enzymes. For instance, some lipases used for acylation work best around 45-50°C.[9] |
| Poor Substrate Solubility | Quercetin and rutin have low water solubility.[10] While the goal is to increase solubility, the initial reaction may be limited. Consider using a co-solvent like DMSO or ethanol, but be aware that organic solvents can inhibit or denature some enzymes.[10] Test enzyme tolerance to solvents beforehand. |
| Product Inhibition | The synthesized product may inhibit the enzyme's activity. If possible, consider an in-situ product removal strategy, though this can be complex. |
Q2: I am seeing multiple product spots on my TLC plate after the reaction. How can I improve the regioselectivity?
A2: The presence of multiple spots suggests that glycosylation is occurring at more than one of the hydroxyl groups on the quercetin molecule, leading to a mixture of isomers.[9]
-
Use a Regiospecific Enzyme: The best solution is to use an enzyme known for its high regioselectivity. Glycosyltransferases (GTs) often exhibit high specificity for a particular hydroxyl group.[7][9] For example, many microbial biotransformations preferentially glycosylate the 3-O or 7-O positions.[6]
-
Chemical Protection (for chemical-enzymatic synthesis): If using a less specific enzyme or a chemical glycosylation step, you may need to protect the other hydroxyl groups (e.g., at the 7, 3', and 4' positions) with protecting groups like benzyl or silyl groups before the enzymatic reaction. This is followed by a deprotection step.[9]
-
Purification: If achieving perfect regioselectivity is not possible, you will need to rely on robust purification methods like column chromatography on silica gel or preparative HPLC to isolate the desired isomer.[9]
Q3: The substrate (rutin or this compound) is precipitating out of the reaction mixture. What can I do?
A3: Substrate precipitation is expected due to the low aqueous solubility of flavonoids.[10]
-
Solid-State Biocatalysis: One innovative approach is to run the reaction as a "solid-state" conversion where both the substrate and product are largely undissolved. This has been shown to be effective for converting rutin (up to 300 g/L) to quercetin using a robust rutinosidase, resulting in a high space-time yield.[10] The product can then be easily collected by filtration.
-
Co-Solvents: As mentioned in Q1, carefully selected co-solvents (DMSO, ethanol) can be used to increase the substrate's solubility. However, their concentration must be optimized to avoid inactivating the enzyme.[10]
-
pH Adjustment: The solubility of rutin is higher at a more alkaline pH (e.g., 15 g/L at pH 8 vs. 5 g/L at pH 5).[10] Adjusting the reaction pH may help, but you must ensure the enzyme remains active and stable at that pH.
Quantitative Data Summary
Table 1: Comparison of Water Solubility at 25°C
| Compound | Water Solubility (g/L) | Fold Increase vs. Quercetin |
| Quercetin (QU) | 0.0016 | 1x |
| Rutin (RT) | 0.0155 | ~10x |
| EMIQ | 130 | ~81,500x |
| Data sourced from Owczarek-Januszkiewicz et al. (2022)[2] |
Table 2: Comparison of Bioavailability in Rats
| Compound Administered | Bioavailability (F value, %) |
| Quercetin (Suspension) | 2.0% |
| Isoquercitrin (IQC) (Suspension) | 12% |
| EMIQ (Dissolved in water) | 35% |
| Data sourced from Murota et al. (2010)[3] |
Table 3: Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats (Oral Administration, 50 mg/kg)
| Compound | Cmax (µg/mL) | Tmax (min) | AUC₀₋t (mg/L*min) |
| Quercetin (Qr) | 7.47 ± 2.63 | 54.0 ± 25.1 | 2,590.5 ± 987.9 |
| Isoquercitrin (IQ) | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 |
| Quercetin-3-O-β-D-glucuronide (QG) | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |
| Data sourced from Chen et al. (2019)[11] |
Experimental Protocols
Disclaimer: The following are generalized protocols synthesized from publicly available literature. Researchers should optimize reaction conditions based on their specific enzyme, substrate purity, and analytical capabilities.
Protocol 1: General Method for Enzymatic Synthesis of EMIQ
This protocol describes a two-step process to produce EMIQ from rutin.
Step 1: Enzymatic Hydrolysis of Rutin to Isoquercitrin (IQ)
-
Substrate Preparation: Prepare a suspension of rutin in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.0-5.0). The concentration can be high, as this can be performed as a solid-state reaction.[10]
-
Enzyme Addition: Add a rutinosidase or an enzyme with α-L-rhamnosidase activity (e.g., from Aspergillus niger or hesperidinase) to the rutin suspension.[8][10]
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 40-60°C) with constant stirring for several hours (e.g., 2-24 hours).
-
Reaction Monitoring: Periodically take samples and analyze them by TLC or HPLC to monitor the conversion of rutin to isoquercitrin.
-
Product Isolation: Once the reaction is complete, the isoquercitrin product (which is also poorly soluble) can be isolated by filtration, washed with deionized water, and dried.
Step 2: Enzymatic Glucosylation of Isoquercitrin to EMIQ
-
Reaction Setup: Prepare a solution containing isoquercitrin, a glucosyl donor (e.g., sucrose or maltodextrin for glycoside hydrolases; UDP-glucose for glycosyltransferases), and a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0-7.0).[7]
-
Enzyme Addition: Add the glycosylation enzyme, such as a cyclodextrin glucanotransferase (CGTase) or a specific glycosyltransferase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with stirring for 12-48 hours.
-
Reaction Termination: Terminate the reaction by heating the mixture (e.g., to 95°C for 10 minutes) to denature the enzyme.
-
Purification: Centrifuge the mixture to remove any precipitated material. The supernatant, containing the water-soluble EMIQ, can be purified further using techniques like column chromatography or membrane filtration to remove unreacted substrates and salts.
-
Final Product: The purified EMIQ solution can be lyophilized to obtain a dry powder.
Protocol 2: HPLC Analysis of Reaction Products
-
Sample Preparation: Dilute the reaction samples in a suitable solvent (e.g., methanol or the mobile phase). Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of Solvent A (e.g., water with 0.1% formic or acetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic or acetic acid).
-
Gradient Example:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 60% B
-
25-30 min: Hold at 60% B
-
30-35 min: Return to 10% B and equilibrate
-
-
Detection: Monitor the eluent using a UV-Vis detector at a wavelength suitable for flavonoids (e.g., 280 nm or 350 nm).
-
Quantification: Identify and quantify the peaks corresponding to rutin, isoquercitrin, quercetin, and the EMIQ product mixture by comparing their retention times and peak areas with those of known standards.
Visualizations: Workflows and Pathways
Caption: A generalized two-step enzymatic workflow for producing EMIQ from rutin.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 7. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Isoquercetin in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of isoquercetin in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound (quercetin-3-glucoside) is a flavonoid, a class of polyphenolic compounds widely found in plants.[1][2] It is the 3-O-glucoside of quercetin. In cell culture, this compound is often used to investigate its various biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] Due to its superior bioavailability compared to its aglycone form, quercetin, it is often considered a more effective prodrug for delivering quercetin to cells.[1]
Q2: What are the known "on-target" effects of this compound?
The intended or "on-target" effects of this compound are context-dependent and depend on the research area. Generally, researchers use this compound to study its ability to:
-
Induce apoptosis and cell cycle arrest in cancer cells.
-
Modulate signaling pathways involved in inflammation and oxidative stress, such as the Nrf2 pathway.
-
Inhibit enzymes like protein disulfide isomerase (PDI), which is involved in thrombus formation.[3]
Q3: What are potential "off-target" effects of this compound?
Off-target effects are unintended interactions of a compound with cellular components other than the primary target. For this compound, these can include the modulation of various signaling pathways that may not be the primary focus of the investigation. Due to the promiscuous nature of its aglycone, quercetin, which is known to inhibit a wide range of kinases, this compound may also have a broad off-target profile.[4] Potential off-target effects include the modulation of:
-
MAPK signaling pathway: this compound has been shown to influence the phosphorylation of ERK, JNK, and p38 MAP kinases.
-
Wnt/β-catenin signaling pathway: It has been reported to inhibit this pathway.
-
Protein Kinase C (PKC) signaling.
Q4: How stable is this compound in cell culture medium?
Flavonoids, including quercetin and its glycosides, can be unstable in aqueous solutions, particularly at alkaline pH. It is recommended to prepare fresh solutions for each experiment and to be mindful of the pH of the culture medium. The final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
Q5: Is this compound cytotoxic to all cell lines?
The cytotoxicity of this compound is cell-line dependent and dose-dependent. While it exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, it has been shown to be non-toxic to certain cell lines, such as PC12 cells, at concentrations up to 100 µM.[5][6] It is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected changes in cell signaling pathways. | Off-target kinase inhibition: this compound, likely through its metabolite quercetin, can inhibit a broad range of kinases, leading to unexpected alterations in signaling cascades.[4] | 1. Validate key signaling events: Use specific inhibitors for the suspected off-target kinase to see if it phenocopies the effect of this compound. 2. Perform a targeted kinase activity assay: If a specific pathway is unexpectedly affected, assay the activity of key kinases in that pathway in the presence of this compound. 3. Consult literature on quercetin's kinase targets: Review known kinase targets of quercetin to identify potential off-targets relevant to your experimental system.[4][7] |
| Cell viability assays (e.g., MTT) show unexpected results or high background. | Direct reduction of MTT by this compound: Flavonoids can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability. | 1. Include a "no-cell" control: Always run a control with your highest concentration of this compound in media without cells to check for direct MTT reduction. 2. Use an alternative viability assay: Consider using assays that are not based on cellular reductase activity, such as the sulforhodamine B (SRB) assay or a real-time cell analysis system. |
| Difficulty dissolving this compound or precipitation in culture medium. | Poor aqueous solubility: this compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution. 2. Perform serial dilutions: Dilute the stock solution in serum-free media immediately before adding it to the cell cultures. 3. Ensure final DMSO concentration is low: Keep the final concentration of DMSO in the culture well below 0.1% to minimize solvent toxicity and precipitation. |
| Variability in the magnitude of the observed effect between experiments. | Instability of this compound in solution: this compound can degrade over time in aqueous solutions. | 1. Prepare fresh solutions for each experiment: Avoid using old or stored diluted solutions of this compound. 2. Control for pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as alkaline conditions can accelerate flavonoid degradation. |
Quantitative Data
Table 1: Reported IC50 Values for this compound and Quercetin in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quercetin | HL-60 (leukemia) | Growth inhibition | ~7.7 | [8] |
| Quercetin | Various cancer cell lines (average) | Growth inhibition | >20 | [4] |
| Quercetin | Bladder cancer cell lines (MB49, UMUC3, T24) | Cytotoxicity | 44.69 - 100.46 | [9] |
| This compound | HT22 (mouse hippocampal) | Glutamate-induced oxidative cell death | 56.1 ± 2.8 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Table 2: Reported Inhibitory Activity of Quercetin Against a Panel of Kinases
| Kinase Target | % Inhibition at 2 µM Quercetin |
| ABL1 | >80% |
| Aurora-A | >80% |
| Aurora-B | >80% |
| Aurora-C | >80% |
| CLK1 | >80% |
| FLT3 | >80% |
| JAK3 | >80% |
| MET | >80% |
| NEK4 | >80% |
| NEK9 | >80% |
| PAK3 | >80% |
| PIM1 | >80% |
| RET | >80% |
| FGF-R2 | >80% |
| PDGF-Rα | >80% |
| PDGF-Rß | >80% |
| PI3Kγ | IC50 = 3.8 µM |
| CK2 | IC50 = 0.2 - 1.8 µM |
Data is for quercetin, the aglycone of this compound. Similar off-target effects should be considered for this compound.[4][7]
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Crucially, include a "no-cell" control with the highest concentration of this compound to test for direct MTT reduction.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the "no-cell" control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided with Annexin V kits)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and gentle centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Troubleshooting workflow for unexpected signaling changes.
Caption: Experimental workflow for the MTT assay.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of anticancer mechanisms of isoquercitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting protein disulfide isomerase with the flavonoid this compound to improve hypercoagulability in advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel synthetic derivative of quercetin, 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin, inhibits bladder cancer growth by targeting the AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing conflicting results in Isoquercetin research
Welcome to the Isoquercetin Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and conflicting findings in this compound studies. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guides
Bioavailability & Pharmacokinetics
Q1: Why do studies report vastly different bioavailability advantages for this compound compared to quercetin aglycone? I'm seeing conflicting Cmax and AUC values.
Answer: This is a common point of confusion. While the consensus is that this compound has superior bioavailability to quercetin aglycone, the reported magnitude of this advantage varies significantly.[1][2][3] The discrepancy arises from several key experimental variables:
-
Formulation: The source and formulation of this compound are critical. Enzymatically Modified Isoquercitrin (EMIQ), a mixture of α-glucosylated derivatives, has substantially higher solubility and bioavailability than standard this compound.[4][5] Studies using different formulations will naturally yield different pharmacokinetic profiles.
-
Animal Species: Metabolic rates and intestinal environments differ across species (e.g., rats, pigs, humans), affecting how efficiently this compound is hydrolyzed and absorbed.[1]
-
Dosage and Administration: The dose administered and the vehicle used (e.g., suspension, solution) can impact absorption kinetics. High doses may saturate absorption transporters or metabolic enzymes, altering the pharmacokinetic curve.
-
Analytical Methods: How "bioavailability" is measured matters. Most studies measure quercetin metabolites in the plasma, not intact this compound, as it is rapidly converted to quercetin and its conjugates after absorption.[2][3][6] Differences in metabolite analysis can lead to varied results.
-
Gut Microbiota: The composition of gut microbiota can influence the hydrolysis of flavonoid glycosides, adding another layer of inter-individual or inter-group variability.[7][8]
Data Summary: Pharmacokinetic Parameters of this compound vs. Quercetin
The following table summarizes pharmacokinetic data from studies in rats, highlighting the variability in reported bioavailability. Note that "Total Quercetins" refers to the sum of quercetin and its metabolites in plasma.
| Compound Administered | Species | Dose | Cmax (Max Plasma Concentration) | AUC (Area Under the Curve) | Bioavailability Advantage (vs. Quercetin) | Reference |
| Quercetin Aglycone | Rat | 100 mg/kg | ~1.8 µM | ~7.9 µM·h | Baseline | Makino et al., 2009[1] |
| Isoquercitrin (IQ) | Rat | 100 mg/kg | ~18.2 µM | ~48.1 µM·h | ~6-fold (AUC) | Makino et al., 2009[1] |
| Quercetin Aglycone | Rat | 12 mg/kg/d | - | Plasma: ~200 ng/g | Baseline | Paulke et al., 2012[3] |
| Isoquercitrin (IQ) | Rat | 18 mg/kg/d | - | Plasma: ~400-600 ng/g | ~2 to 3-fold (Plasma Conc.) | Paulke et al., 2012[3] |
| Quercetin Aglycone | Rat | 50 µmol/kg | ~1.5 µM | 1.9 µM·h | Baseline | Murota et al., 2010 |
| Isoquercitrin (IQ) | Rat | 50 µmol/kg | ~3.3 µM | 4.8 µM·h | ~2.5-fold (AUC) | Murota et al., 2010 |
| EMIQ | Rat | 2 mg/kg | ~1.4 µM | 8.8 µM·h | ~17-fold (vs. Quercetin) | Akiyama et al., 2009[4] |
Troubleshooting Workflow: Investigating Bioavailability
If your experimental results show inconsistent bioavailability, use the following workflow to troubleshoot potential issues.
Caption: Troubleshooting workflow for inconsistent bioavailability results.
Experimental Protocol: Rodent Oral Gavage Pharmacokinetic Study
This protocol outlines a standard procedure to assess the oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize for at least one week.
-
Housing: Maintain a 12-h light/dark cycle with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Compound Preparation:
-
Prepare a suspension of this compound (or quercetin aglycone as a comparator) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The typical dose for this compound is 50-100 mg/kg.
-
-
Administration: Administer the compound suspension via oral gavage. Record the exact time of administration.
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Treat plasma samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone form.
-
Extract quercetin using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify total quercetin concentration using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration versus time curve. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Efficacy: In Vitro vs. In Vivo
Q2: My in vitro experiments show quercetin aglycone is more potent than this compound, but published in vivo studies claim the opposite. What explains this discrepancy?
Answer: This is a classic example of how bioavailability dictates biological activity. Your in vitro observation is often correct at a cellular level; the quercetin aglycone, being the active moiety, can be more potent in direct cell-based assays.[9] However, the in vivo context is entirely different.
-
In Vitro (Cell Culture): In a dish, both compounds are directly available to the cells. The aglycone can immediately interact with its cellular targets. This compound may need to be hydrolyzed by cellular enzymes to release quercetin, resulting in a delayed or less potent effect.
-
In Vivo (Animal Models): The primary barrier is absorption from the gut. Quercetin aglycone is poorly soluble and has low absorption.[10][11] this compound, being a glycoside, is more water-soluble and is actively transported and hydrolyzed in the small intestine, leading to significantly higher plasma and tissue concentrations of quercetin and its active metabolites.[1][2] Therefore, administering this compound results in a much higher systemic dose of the active compound reaching the target tissues, leading to greater efficacy in vivo.[12]
Essentially, this compound functions as a more bioavailable pro-drug for quercetin.
Data Summary: Comparing In Vitro and In Vivo Efficacy
| Assay Type | Compound | Model System | Endpoint | Result | Interpretation | Reference |
| In Vitro | Quercetin | HT22 Mouse Hippocampal Cells | ROS Reduction | ~10-fold more efficient than IQ | Aglycone is more potent at the cellular level. | Park et al., 2021[9] |
| In Vitro | This compound | A549 Lung Epithelial Cells | Antiviral (Zika) | Effective | Aglycone was ineffective in this specific cell line. | Wong et al., 2017[9][12] |
| In Vivo | Quercetin | Mice (Asthma Model) | Eosinophil Reduction | Effective at 10 mg/kg | - | Rogerio et al., 2007[12] |
| In Vivo | This compound | Mice (Asthma Model) | Eosinophil Reduction | Equally effective at 15 mg/kg | Superior absorption of IQ compensates for lower in vitro potency. | Rogerio et al., 2007[12] |
| In Vivo | This compound | Mice (Colon Cancer) | Tumor Growth Inhibition | Significant reduction in tumor size | More effective than bevacizumab in reducing blood vessels. | de-Freitas et al., 2022[13][14] |
Logical Diagram: The Pro-Drug Effect of this compound
This diagram illustrates why superior absorption makes this compound more effective in vivo.
Caption: Bioavailability dictates in vivo efficacy of quercetin forms.
Mechanism of Action: Nrf2 vs. NF-κB Signaling
Q3: I'm seeing conflicting reports on this compound's mechanism. Some studies show it activates the antioxidant Nrf2 pathway, while others report it inhibits the pro-inflammatory NF-κB pathway. Which is correct?
Answer: Both are correct. This is not a contradiction but rather a reflection of the pleiotropic effects of this compound and the intricate crosstalk between these two major signaling pathways. The dominant effect observed often depends on the experimental context, including the cell type, the nature of the pathological stimulus, and the dose.
-
Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant enzymes.[15][16] This is a key protective mechanism against ischemia-reperfusion injury and other oxidative insults.
-
NF-κB Inhibition: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. In response to inflammatory stimuli (like LPS or cytokines), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes. This compound can inhibit this process, often by preventing the degradation of IκBα, the inhibitor of NF-κB.[15]
-
Crosstalk: The Nrf2 and NF-κB pathways are known to be mutually inhibitory.[17] By activating Nrf2 and boosting antioxidant defenses, this compound can reduce the reactive oxygen species (ROS) that would otherwise activate NF-κB.[15] Conversely, chronic NF-κB activation can suppress Nrf2 activity. Therefore, this compound's ability to activate Nrf2 contributes to its inhibition of NF-κB.
A study might emphasize Nrf2 if the model involves primarily oxidative stress (e.g., cerebral ischemia), whereas a study using an inflammatory model (e.g., LPS-induced sepsis) might focus on NF-κB inhibition.
Data Summary: this compound's Effects on Nrf2 and NF-κB
| Study Focus | Model System | Stimulus | Key Finding | Pathway Conclusion | Reference |
| Neuroprotection | Rat Hippocampal Neurons | Oxygen-Glucose Deprivation | This compound induced Nrf2 nuclear translocation. | Protective effect is mediated by Nrf2 activation. | Li et al., 2017[16] |
| Neuroprotection | Rat Cerebral I/R Model | Ischemia/Reperfusion | This compound inhibited the NOX4/ROS/NF-κB pathway. | Nrf2 activation leads to inhibition of NF-κB. | Pang et al., 2018[15] |
| Anti-inflammation | H9c2 Cardiomyocytes | Angiotensin II | This compound suppressed phosphorylation of MAPK pathway components (ERK, JNK, P38). | Superior cardioprotection via MAPK/NF-κB regulation. | Zhang et al., 2023[18] |
| Redox Balance | NB4 Leukemia Cells | Quercetin (not IQ) | Quercetin increased nuclear NF-κB p65 but reduced nuclear Nrf2. | Context-dependent and compound-specific roles for Nrf2/NF-κB. | Díez-Guerra et al., 2018[19] |
Signaling Pathway Diagram: Nrf2 and NF-κB Crosstalk
This diagram illustrates how this compound modulates the interconnected Nrf2 and NF-κB signaling pathways.
Caption: this compound's dual regulation of Nrf2 and NF-κB pathways.
Experimental Protocol: Western Blot for Nrf2 and NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Add your stimulus (e.g., 1 µg/mL LPS for NF-κB; 100 µM H₂O₂ for Nrf2) for the appropriate time (e.g., 30-60 min for NF-κB, 2-4 hours for Nrf2).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™ Kit) according to the manufacturer's instructions. This is critical for separating the protein fractions.
-
Store fractions at -80°C.
-
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Nrf2 (for Nrf2 pathway)
-
Anti-NF-κB p65 (for NF-κB pathway)
-
Anti-Lamin B1 (nuclear loading control)
-
Anti-GAPDH or β-Actin (cytoplasmic loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the Nrf2 and p65 band intensities in the nuclear fraction to the Lamin B1 control. A significant increase in this ratio in treated samples compared to the control indicates nuclear translocation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoquercitrin provides better bioavailability than quercetin: com...: Ingenta Connect [ingentaconnect.com]
- 4. Enzymatically Modified Isoquercitrin: Production, Metabolism, Bioavailability, Toxicity, Pharmacology, and Related Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integrativepharmacology.com [integrativepharmacology.com]
- 11. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Antitumor effect of this compound on tissue vasohibin expression and colon cancer vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NRF2 and NF-қB interplay in cerebrovascular and neurodegenerative disorders: Molecular mechanisms and possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Different roles of Nrf2 and NFKB in the antioxidant imbalance produced by esculetin or quercetin on NB4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of Isoquercetin and rutin antioxidant activity
A Comparative Guide to the Antioxidant Activity of Isoquercetin and Rutin
For researchers and professionals in drug development, understanding the nuanced differences between flavonoid antioxidants is critical for targeted therapeutic applications. This guide provides an objective comparison of the antioxidant activities of this compound (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside), two closely related quercetin glycosides. The primary structural difference lies in their sugar moieties: this compound has a glucose, while rutin has a rutinoside (rhamnose and glucose). This variation significantly impacts their bioavailability and antioxidant efficacy.
Executive Summary
Overall, while both compounds exhibit potent antioxidant effects, this compound frequently demonstrates superior activity in various assays, which may be attributed to its higher bioavailability. Rutin, however, shows notable potency in specific contexts, such as superoxide radical scavenging. The evidence suggests that their mechanisms of action involve both direct radical scavenging (via hydrogen or electron donation) and the modulation of cellular antioxidant pathways like the Nrf2/HO-1 system.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and rutin have been evaluated using multiple in vitro assays. The following tables summarize the quantitative data from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%; a lower IC50 value indicates higher potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| This compound | 12.68 ± 0.54 | [1] |
| Rutin | Data Not Available | |
| Quercitrin | 9.93 ± 0.38 | [1] |
Note: Data for Quercitrin (quercetin-3-O-rhamnoside) is included for context, as it is structurally similar. In this specific study, quercitrin showed higher H-donating activity in the DPPH assay than this compound.[2]
Table 2: Superoxide Radical (•O₂⁻) Scavenging Activity
| Compound | IC50 (µM) | Source |
| This compound | 6.5 ± 2.0 | [3] |
| Rutin | 5.0 ± 1.3 | [3] |
| Ascorbic Acid | 12.6 ± 2.1 | [3] |
Note: In this assay, rutin demonstrated the most potent superoxide scavenging activity, surpassing both this compound and the standard antioxidant, ascorbic acid.[3]
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Activity Description | Source |
| This compound | Showed higher activity than quercitrin in an ET-based ferric ion reducing assay.[2][4] Both compounds reduced Fe³⁺ to Fe²⁺ in a dose-dependent manner.[1] | [1][2][4] |
| Rutin | Generally exhibits lower FRAP activity compared to quercetin.[5] | [5] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | Activity Description | Source |
| This compound | Quercetin (the aglycone) showed the highest peroxyl radical absorbing activity, followed by rutin and then this compound. | [6] |
| Rutin | Exhibited lower ORAC activity than quercetin but higher than this compound in one study. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation :
-
DPPH Stock Solution : Prepare a stock solution (e.g., 0.2 mM) of DPPH in a suitable solvent like methanol or ethanol.[3] This solution should be stored in a dark, cool place.
-
Sample Preparation : Dissolve the test compounds (this compound, rutin) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create a series of dilutions.[3]
-
-
Assay Procedure :
-
Pipette a defined volume of each sample dilution into separate wells of a 96-well plate or into cuvettes.[3]
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.[3]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[3][6]
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[6]
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.
-
Reagent Preparation :
-
Acetate Buffer : Prepare a 300 mM acetate buffer with a pH of 3.6.
-
TPTZ Solution : Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution : Prepare a 20 mM FeCl₃ solution in distilled water.
-
Working FRAP Reagent : Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[1][7]
-
-
Assay Procedure :
-
Add a small volume (e.g., 20 µL) of the sample, standard (e.g., Trolox or FeSO₄), or blank to separate wells in a 96-well plate.[7]
-
Add a larger volume (e.g., 180 µL) of the pre-warmed working FRAP reagent to each well.[7]
-
Incubate the plate at 37°C for a defined time (e.g., 4-10 minutes).[1][7]
-
Measure the absorbance of the blue-colored complex at 593 nm.[7]
-
-
Calculation :
-
Create a standard curve using the absorbance values of the ferrous iron or Trolox standards.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and FRAP.
Signaling Pathway
Both this compound and its aglycone, quercetin, have been shown to exert protective effects against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).
Mechanisms of Action and Cellular Effects
The antioxidant activity of flavonoids is complex, involving multiple mechanisms:
-
Hydrogen Atom Transfer (HAT) : The DPPH assay primarily measures this ability. Studies suggest that structural features, such as the number and position of hydroxyl groups, influence HAT potential.[2]
-
Electron Transfer (ET) : The FRAP assay is based on this mechanism. This compound has been shown to have potent ET activity.[2][4]
-
Metal Chelation : By binding to transition metals like iron (Fe²⁺), flavonoids can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. This compound has demonstrated a higher capacity for Fe²⁺-binding compared to similar glycosides.[2][4]
In cellular models, both this compound and rutin have shown significant protective effects against oxidative damage. They can reduce intracellular levels of reactive oxygen species (ROS), mitigate mitochondrial dysfunction, and increase the expression of endogenous antioxidant enzymes such as catalase and superoxide dismutase.[3][7][9][10] Isoquercitrin, in particular, has been noted for its potent stimulation of superoxide dismutase.[9]
Conclusion
Both this compound and rutin are effective antioxidants, but their efficacy varies depending on the specific type of oxidative stress and the assay used for evaluation.
-
This compound often shows superior activity in assays based on electron transfer and metal chelation (FRAP, Fe²⁺-binding) and demonstrates robust cytoprotective effects, likely enhanced by its greater bioavailability compared to rutin.
-
Rutin exhibits particularly strong activity in scavenging superoxide radicals, outperforming this compound in at least one key study.[3]
The choice between these two flavonoids for research or therapeutic development should be guided by the specific application. For targeting systemic oxidative stress where bioavailability is key, this compound may be the preferred candidate. For conditions specifically driven by superoxide radicals, rutin's potent scavenging ability warrants consideration. Both compounds effectively activate the Nrf2 pathway, highlighting their potential as indirect antioxidants that bolster the cell's own defense systems.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. benchchem.com [benchchem.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquercetin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Isoquercetin against its aglycone, Quercetin. This analysis is supported by experimental data from key preclinical models, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
This compound, a flavonoid glycoside, has demonstrated potent anti-inflammatory properties in various in vivo models. While often compared to its well-studied aglycone, Quercetin, this compound's glycosidic moiety enhances its bioavailability, leading to comparable or even superior efficacy in physiological systems.[1][2][3] This guide delves into the comparative anti-inflammatory performance of this compound and Quercetin in two widely used animal models: carrageenan-induced inflammation in rats and ovalbumin-induced allergic asthma in mice.
Performance Comparison in Preclinical Models
The anti-inflammatory effects of this compound and Quercetin have been evaluated in rodent models of acute inflammation and allergic asthma. The following tables summarize the key quantitative findings from these studies.
Carrageenan-Induced Air Pouch Model in Rats
This model induces a localized inflammatory response, allowing for the quantification of inflammatory exudate and mediators. In a key study, this compound (referred to as isoquercitrin) and Quercetin were administered locally at a dose of 10 mg/kg one hour before the carrageenan challenge. The results at 48 hours post-challenge are summarized below.[4]
| Parameter | Vehicle Control (Mean ± SD) | Quercetin (10 mg/kg) (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | Percentage Reduction by this compound |
| Exudate Volume (ml) | 4.68 ± 0.85 | 3.30 ± 0.67 | 3.45 ± 0.78 | 26.3% |
| Total Protein (mg) | 19.2 ± 3.5 | 10.5 ± 2.1 | 11.2 ± 2.8 | 41.7% |
| Total Cell Count (x10⁷) | 58.6 ± 12.3 | 26.0 ± 8.9 | 28.5 ± 9.8 | 51.4% |
| TNF-α (pg/ml) | 856 ± 154 | 169 ± 45 | 188 ± 52 | 78.0% |
| RANTES (pg/ml) | 408 ± 78 | 259 ± 54 | 265 ± 61 | 35.0% |
| PGE₂ (pg/ml) | 1055 ± 210 | 52 ± 15 | 65 ± 18 | 93.8% |
| MIP-2 (pg/ml) | 113 ± 25 | 98 ± 18 | 75 ± 15* | 33.6% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data sourced from Morikawa et al., 2003.[4]
The data indicates that both this compound and Quercetin significantly reduce the cardinal signs of inflammation, including exudate volume, protein leakage, and inflammatory cell infiltration.[4] Notably, both compounds markedly suppressed the levels of pro-inflammatory cytokines (TNF-α, RANTES, MIP-2) and the inflammatory mediator prostaglandin E₂ (PGE₂).[4] The study concluded that the anti-inflammatory effects of the flavonols were at a "similar level".[4]
Ovalbumin-Induced Allergic Asthma Model in Mice
This model mimics the allergic airway inflammation characteristic of asthma. In a study by Rogerio et al. (2007), mice were sensitized and challenged with ovalbumin to induce an asthma-like phenotype. The mice then received daily oral doses of this compound (15 mg/kg) or Quercetin (10 mg/kg).
The study reported that both this compound and Quercetin significantly reduced eosinophil counts in the bronchoalveolar lavage fluid (BALF), blood, and lung parenchyma.[1][5] However, a key distinction was observed in their effects on other inflammatory cells and mediators. This compound was found to also significantly decrease neutrophil counts in the blood and the levels of Interleukin-5 (IL-5) in lung homogenates, an effect not observed with Quercetin at the tested dose.[5] IL-5 is a critical cytokine for the maturation, recruitment, and survival of eosinophils.
Due to the unavailability of the specific raw data from the published study, a quantitative table with mean values and statistical significance is not provided here. However, the qualitative findings highlight a broader spectrum of anti-inflammatory activity for this compound in this model of allergic airway inflammation.
Mechanism of Action: Inhibition of the TLR4-NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated by its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway.[6] TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[6] Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
This compound has been shown to suppress the TLR4-NF-κB signaling pathway, thereby attenuating the inflammatory response.[6] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Figure 1: this compound's Inhibition of the TLR4-NF-κB Signaling Pathway. This diagram illustrates how this compound can interfere with the TLR4 signaling cascade at multiple points, including the inhibition of TLR4 activation and the nuclear translocation of NF-κB, ultimately leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below for reproducibility and further investigation.
Carrageenan-Induced Air Pouch Inflammation in Rats
This protocol is based on the methodology described by Morikawa et al. (2003).[4]
Figure 2: Workflow for the Carrageenan-Induced Air Pouch Model. This diagram outlines the key steps and timeline for inducing and assessing inflammation in the rat air pouch model.
Ovalbumin-Induced Allergic Asthma in Mice
This protocol is based on the methodology described by Rogerio et al. (2007).[5]
Figure 3: Workflow for the Ovalbumin-Induced Allergic Asthma Model. This diagram details the timeline for sensitization, challenge, and treatment in the mouse model of allergic asthma.
Conclusion
The in vivo evidence strongly supports the anti-inflammatory effects of this compound. In the carrageenan-induced air pouch model, this compound demonstrates comparable efficacy to Quercetin in reducing acute inflammation.[4] In the ovalbumin-induced allergic asthma model, this compound exhibits a broader inhibitory profile, affecting neutrophils and IL-5 levels in addition to the eosinophil reduction seen with Quercetin.[5] This enhanced activity in the asthma model may be attributed to this compound's superior bioavailability.[1][2][3] The mechanism of action for this compound's anti-inflammatory effects involves the downregulation of the TLR4-NF-κB signaling pathway, a critical pathway in the inflammatory response.[6] These findings collectively position this compound as a promising candidate for further development as an anti-inflammatory therapeutic agent.
References
- 1. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates myocardial infarction through anti-inflammation and anti-apoptosis factor and regulating TLR4-NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Isoquercetin with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on enhancing the efficacy of conventional chemotherapy while mitigating its toxic side effects. One promising strategy is the combination of standard chemotherapeutic agents with natural compounds that can sensitize cancer cells to treatment. Isoquercetin, a bioavailable flavonoid glycoside of quercetin, has emerged as a potent candidate in this domain.[1] This guide provides a comparative analysis of the synergistic effects observed when this compound and its aglycone, quercetin, are combined with common chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
This compound/Quercetin + Cisplatin
Cisplatin is a cornerstone of treatment for numerous solid tumors, including oral, cervical, and bladder cancers; however, its efficacy is often limited by severe side effects and the development of chemoresistance.[2] Preclinical studies have demonstrated that quercetin can significantly enhance the therapeutic index of cisplatin.
Comparative In Vitro Efficacy
The combination of quercetin and cisplatin has been shown to synergistically inhibit cancer cell proliferation and enhance apoptosis across various cancer cell lines. This effect is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy.
| Cancer Cell Line | Chemotherapy | Key Findings | Combination Index (CI) | Reference |
| Oral Squamous Carcinoma (Tca-8113, SCC-15) | Cisplatin | Pre-treatment with quercetin dramatically increased cisplatin-induced apoptosis in a dose-dependent manner. | Not explicitly quantified, but synergistic effect demonstrated. | [3] |
| Nasopharyngeal Carcinoma (HK1, C666-1) | Cisplatin | Quercetin synergistically enhanced the cytotoxic effects of cisplatin. | CI < 1 (Indicating synergism) | [4] |
| Cervical Cancer (HeLa, SiHa) | Cisplatin | Quercetin promoted cisplatin cytotoxicity by inhibiting proliferation and migration, and inducing apoptosis. | Synergistic (CI values calculated but not stated in abstract) | [5][6] |
| Bladder Cancer (T24, UMUC) | Cisplatin | Combined treatment showed significantly higher cytotoxic effect compared to individual agents. | Synergistic effect observed. | [2] |
Mechanism of Synergy: Downregulation of the NF-κB Pathway
A primary mechanism by which quercetin potentiates cisplatin's efficacy is through the inhibition of the NF-κB signaling pathway.[3] Cisplatin treatment can inadvertently activate NF-κB, a transcription factor that promotes the expression of pro-survival and anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (xIAP). Quercetin prevents this activation by inhibiting the degradation of IκBα, thereby sequestering the NF-κB subunit p65 in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of xIAP, making the cancer cells more susceptible to cisplatin-induced apoptosis.[3]
Caption: Quercetin blocks cisplatin-induced NF-κB activation, preventing xIAP expression.
This compound/Quercetin + Doxorubicin
Doxorubicin is a potent anthracycline antibiotic used to treat a variety of cancers, including breast cancer.[7] Its use is often hampered by significant cardiotoxicity and the development of multidrug resistance (MDR).[7] Quercetin has been shown to not only enhance doxorubicin's anticancer effects but also to protect non-tumoral cells from its toxicity.[7]
Comparative In Vitro Efficacy
The synergistic or antagonistic effect of quercetin with doxorubicin can be cell-line dependent, highlighting the importance of targeted therapeutic strategies.
| Cancer Cell Line | Chemotherapy | IC50 (Doxorubicin Alone) | IC50 (Doxorubicin + Quercetin) | Key Findings & CI | Reference |
| Breast Cancer (MCF-7/DOX-resistant) | Doxorubicin | High | Significantly decreased | Reverses DOX resistance by downregulating SNAI2, PLAU, and CSF1 genes. | [8] |
| Breast Cancer (MCF-7) | Doxorubicin | 0.133 µM | 0.114 µM | Synergistic effect observed at lower DOX concentrations. | [9] |
| Breast Cancer (T47D) | Doxorubicin | 0.74 µM | 0.36 µM | Synergistic (CI value favorable). | [10] |
| Breast Cancer (MDA-MB-231/MDR1) | Doxorubicin | High | Lowered | Pretreatment with Quercetin enhances DOX cytotoxicity by increasing intracellular accumulation. | [11] |
Mechanism of Synergy: Overcoming Multidrug Resistance
One of the key mechanisms of doxorubicin resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cancer cell. Quercetin can inhibit the function of these pumps, leading to increased intracellular accumulation of doxorubicin and enhanced cytotoxicity. Furthermore, in resistant cells, quercetin has been shown to modulate signaling pathways like PI3K/Akt, which are often dysregulated and contribute to chemoresistance.[8]
Caption: General experimental workflow for evaluating chemotherapy-flavonoid synergy.
This compound/Quercetin + Paclitaxel
Paclitaxel is a mitotic inhibitor used in the treatment of ovarian, breast, and prostate cancers.[8] Its combination with quercetin has shown promise in enhancing its anti-proliferative and pro-apoptotic effects.
Comparative In Vitro & In Vivo Efficacy
Studies on prostate and ovarian cancer models demonstrate a clear synergistic advantage when combining quercetin with paclitaxel.
| Cancer Model | Chemotherapy | Key Findings | Combination Index (CI) | Reference |
| Prostate Cancer (PC-3 cells) | Paclitaxel | Combination significantly inhibited proliferation (73% inhibition vs 24% for PTX alone). | 0.55 (Synergistic) | [12] |
| Prostate Cancer (PC-3 xenograft) | Paclitaxel | Combination treatment exerted the most beneficial therapeutic effects with minimal side effects. | Synergistic effect confirmed in vivo. | [13] |
| Ovarian Cancer (SKOV3, A2780 cells) | Paclitaxel | Combination significantly enhanced apoptosis and inhibited invasion compared to single agents. | Synergistic | [14] |
| Ovarian Cancer (xenograft model) | Paclitaxel | Combination treatment group exhibited a significant deceleration in tumor growth. | Synergistic effect confirmed in vivo. | [14] |
Mechanism of Synergy: Cell Cycle Arrest and Apoptosis Induction
Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Quercetin enhances this effect, leading to a more potent G2/M arrest.[12][13] Mechanistically, in ovarian cancer, the combination has been shown to downregulate the anti-apoptotic protein BIRC5 (survivin) and the receptor tyrosine kinase ERBB2 (HER2), while upregulating the executioner caspase, CASP3, leading to enhanced apoptosis.[14]
Caption: Quercetin enhances paclitaxel's effect by modulating key apoptosis and proliferation proteins.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are generalized methodologies for the key experiments cited in the studies of synergistic effects.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effects of individual and combined drug treatments and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, PC-3) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound/quercetin, the chemotherapeutic agent (e.g., cisplatin), or a combination of both. A control group receives a vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (typically 24, 48, or 72 hours).[5]
-
Reagent Addition: 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) is added to each well, followed by incubation for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals).
-
Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined using dose-response curve fitting. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).[5]
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Protocol:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the compounds of interest (single agents and combination) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's kit instructions, followed by incubation in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.[15]
-
In Vivo Xenograft Study
-
Objective: To evaluate the synergistic antitumor efficacy in a living organism.
-
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5x10⁶ PC-3 cells) in PBS or Matrigel is injected subcutaneously into the flank of each mouse.[13]
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle control, Quercetin, Paclitaxel, Quercetin + Paclitaxel).
-
Drug Administration: Treatments are administered via appropriate routes (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.
-
Monitoring: Tumor volume (calculated as (Length × Width²)/2) and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers via TUNEL assay).[15]
-
References
- 1. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Cisplatin and Quercetin at Physiological and Hyperthermic Conditions on Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin-induced inhibition and synergistic activity with cisplatin – a chemotherapeutic strategy for nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prediction of the Mechanisms by Which Quercetin Enhances Cisplatin Action in Cervical Cancer: A Network Pharmacology Study and Experimental Validation [frontiersin.org]
- 7. Drug combinations with quercetin: doxorubicin plus quercetin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review [frontiersin.org]
- 9. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin Could Interfere With Doxorubicin Treatment | Food for Breast Cancer [foodforbreastcancer.com]
- 11. Combination Therapy of Doxorubicin and Quercetin on Multidrug-Resistant Breast Cancer and Their Sequential Delivery by Reduction-Sensitive Hyaluronic Acid-Based Conjugate/d-α-Tocopheryl Poly(ethylene glycol) 1000 Succinate Mixed Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Isoquercetin vs. Quercetin: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical application is often hampered by poor bioavailability. Isoquercetin, a glycosidic form of quercetin (quercetin-3-O-glucoside), has emerged as a promising alternative with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the mechanisms of action of this compound and quercetin, supported by experimental data, to elucidate their key differences and inform future research and drug development efforts.
Bioavailability and Metabolism: The Glycosidic Advantage of this compound
A primary distinction between this compound and quercetin lies in their absorption and metabolism. The glucose moiety in this compound significantly enhances its water solubility and subsequent bioavailability.
Absorption: this compound is primarily absorbed in the small intestine, where it can be transported by sodium-dependent glucose transporter 1 (SGLT1). In contrast, the more lipophilic quercetin aglycone is absorbed to a lesser extent, mainly through passive diffusion.
Metabolism: Following absorption, this compound is rapidly hydrolyzed by β-glucosidases in intestinal cells and the liver to release quercetin. This enzymatic conversion is a critical step, as the liberated quercetin is then subject to extensive metabolism, including glucuronidation, sulfation, and methylation, before entering systemic circulation. While both compounds lead to the presence of quercetin metabolites in the plasma, the initial uptake of this compound is more efficient, resulting in higher plasma concentrations of these active metabolites.
Quantitative Comparison of Bioavailability in Rats
The superior bioavailability of this compound has been demonstrated in several preclinical studies. A comparative pharmacokinetic study in rats after oral administration of this compound and quercetin provides clear evidence of this advantage.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase with this compound |
| Quercetin | 50 | 7.47 ± 2.63 | 43.18 ± 16.47 | - |
| This compound | 50 | 2.04 ± 0.85 (as quercetin metabolites) | 962.7 ± 602.3 (as quercetin metabolites) | 2 to 5-fold higher tissue levels of quercetin metabolites |
Data synthesized from multiple studies in rats. Absolute values can vary based on experimental conditions.[1]
Metabolic Fate of this compound and Quercetin
Caption: Metabolic pathway of this compound and quercetin.
Comparative Efficacy in Modulating Key Signaling Pathways
Both this compound and quercetin exert their biological effects by modulating a variety of intracellular signaling pathways. However, differences in their bioavailability can lead to differential downstream effects.
Nrf2/HO-1 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Both this compound and quercetin have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
Studies have demonstrated that both compounds can increase the nuclear translocation of Nrf2 and subsequent HO-1 expression. In HT22 hippocampal neuronal cells, both this compound and quercetin significantly increased Nrf2 and HO-1 protein levels in a concentration-dependent manner. This activation of the Nrf2/HO-1 pathway is a key mechanism underlying their neuroprotective effects against oxidative stress.
Nrf2/HO-1 Signaling Pathway Activation
Caption: Activation of the Nrf2/HO-1 pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Both this compound and quercetin have been shown to modulate this pathway, often with inhibitory effects on pro-inflammatory and pro-apoptotic signaling.
A comparative study on angiotensin II-induced cardiac injury in H9c2 cardiomyocytes demonstrated that this compound exhibited superior suppression of cardiac inflammation by inhibiting the phosphorylation of ERK, JNK, and P38, key components of the MAPK pathway, when compared to quercetin. This suggests that at equivalent concentrations, this compound may be a more potent inhibitor of MAPK-driven inflammation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. The effects of this compound and quercetin on this pathway appear to be context-dependent.
Several studies indicate that quercetin can inhibit the Wnt/β-catenin pathway in cancer cells. For instance, in 4T1 murine mammary cancer cells, quercetin suppressed Wnt/β-catenin signaling, leading to reduced cell viability and induction of apoptosis.[2][3] This inhibition is associated with a decrease in the stabilization of β-catenin.[3] Similarly, this compound has been identified as an inhibitor of the Wnt/β-catenin pathway, contributing to its neuroprotective effects in diabetic neuropathy.[4][5]
However, it is noteworthy that some studies suggest certain quercetin derivatives might enhance Wnt/β-catenin signaling under specific conditions, highlighting the complexity of flavonoid-protein interactions.
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Inhibition of the Wnt/β-catenin pathway.
Comparative Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory properties of this compound and quercetin are central to their therapeutic potential. While both are potent, their efficacy can differ depending on the specific assay and cellular context.
In Vitro Antioxidant Activity (IC50 Values)
| Assay | This compound (µM) | Quercetin (µM) |
| DPPH Radical Scavenging | 17.6 ± 0.1 | 11.0 ± 2.6 |
| Superoxide Radical Scavenging | 78.16 ± 4.83 | 87.99 ± 5.43 |
Data represent the half-maximal inhibitory concentration (IC50) and are compiled from various in vitro antioxidant assays.[6]
These in vitro results suggest that quercetin may have slightly stronger direct radical scavenging activity in some cell-free assays, while this compound can be more effective in others, such as superoxide scavenging. However, the superior bioavailability of this compound in vivo likely leads to greater overall antioxidant effects in a physiological setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HT22, H9c2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or quercetin for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
HPLC-MS/MS for Pharmacokinetic Analysis in Rat Plasma
-
Sample Preparation:
-
Thaw frozen rat plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding acetonitrile, vortex, and centrifuge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of quercetin and its metabolites.
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Quantify the concentrations of quercetin and its metabolites in the plasma samples.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Conclusion
The primary difference in the mechanism of action between this compound and quercetin stems from this compound's superior bioavailability. The presence of a glucose moiety facilitates its absorption, leading to higher plasma concentrations of quercetin and its active metabolites. This enhanced bioavailability translates to potentially greater efficacy in modulating key signaling pathways involved in antioxidant defense, inflammation, and cell proliferation, such as the Nrf2/HO-1, MAPK, and Wnt/β-catenin pathways. While in vitro studies may show comparable or slightly varied potencies in cell-free systems, the in vivo advantages of this compound make it a more promising candidate for therapeutic development. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the distinct therapeutic potentials of these two important flavonoids.
References
- 1. Comparison of Quercetin and Isoquercitrin’s Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Wnt signaling activity for growth suppression induced by quercetin in 4T1 murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development [mdpi.com]
- 4. Neuroprotective effects of isoquercitrin in diabetic neuropathy via Wnt/β-catenin signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoquercetin and Hyperoside Absorption: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of flavonoids is often dictated by their bioavailability. Among the numerous quercetin glycosides, isoquercetin (quercetin-3-O-glucoside) and hyperoside (quercetin-3-O-galactoside) are structurally similar yet exhibit significant differences in their absorption profiles. This guide provides a comprehensive head-to-head comparison of their absorption, supported by experimental data, to inform research and development in this area.
In Vivo Pharmacokinetic Comparison
A pivotal study directly comparing the oral absorption of this compound and hyperoside in rats revealed striking differences. After oral administration, this compound was rapidly absorbed and metabolized, with its aglycone, quercetin, being detected in plasma primarily as glucuronidated conjugates.[1] In stark contrast, neither hyperoside nor its aglycone or conjugated aglycone were detectable in plasma following oral administration.[1] This suggests significantly higher bioavailability for this compound compared to hyperoside.
While a direct comparative study in humans is lacking, separate pharmacokinetic studies of this compound and its aglycone quercetin have shown that this compound leads to higher plasma levels of quercetin metabolites.[2][3] For instance, oral administration of this compound has been shown to result in a 1.7 to 10-fold greater maximum plasma concentration (Cmax) and a 1.8 to 6-fold greater area under the curve (AUC) of quercetin metabolites compared to the administration of quercetin aglycone itself.[4]
Table 1: Summary of In Vivo Pharmacokinetic Data for this compound and Hyperoside in Rats
| Compound | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Form Detected in Plasma | Reference |
| This compound | 4.5 mg/kg | Not reported for parent | Not reported for parent | Not reported for parent | Glucuronidated quercetin | [1] |
| Hyperoside | 6.0 mg/kg | Not detected | Not applicable | Not applicable | Not detected | [1] |
Note: In the direct comparative study, the parent compounds were not the primary analytes measured in plasma; instead, their metabolites were the focus.
Mechanisms of Differential Absorption
The disparity in the absorption of this compound and hyperoside is largely attributed to the nature of their sugar moieties and the subsequent enzymatic hydrolysis in the gastrointestinal tract.
Hydrolysis in the GI Tract: In vitro studies have demonstrated that this compound is more readily hydrolyzed to its aglycone, quercetin, in the gastrointestinal tract compared to hyperoside.[1] This initial hydrolysis is a critical step for absorption, as the aglycone is more lipophilic and can be absorbed via passive diffusion.[5]
Intestinal Transport: Some flavonoid glycosides can be absorbed intact via glucose transporters.[6][7] Specifically, sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) have been implicated in the transport of quercetin glycosides.[6] The glucose moiety of this compound may facilitate its transport via these pathways, contributing to its superior absorption. In contrast, the galactose moiety of hyperoside may not be as efficiently recognized by these transporters.
Once inside the enterocytes, this compound is rapidly metabolized to quercetin, which then undergoes extensive phase II metabolism to form glucuronidated and sulfated conjugates before entering systemic circulation.[8]
In Vitro Permeability Studies
In vitro models using Caco-2 cell monolayers, which mimic the human intestinal epithelium, are valuable for assessing the intestinal permeability of compounds.[9] Studies have shown that quercetin aglycone has higher permeability across Caco-2 cells compared to its glycosides, including this compound and hyperoside.[10] However, this compound can be metabolized to quercetin by the glucosidases present in Caco-2 cells, leading to the accumulation of both this compound and quercetin within the cells.[10]
Table 2: Summary of In Vitro Caco-2 Cell Permeability Data
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Key Findings | Reference |
| Quercetin | Higher than its glycosides | Absorbed via passive diffusion. | [10] |
| This compound | Moderate permeability | Can be hydrolyzed to quercetin by cellular glucosidases. | [10] |
| Hyperoside | Lower permeability than quercetin | Less is known about its specific transport across Caco-2 cells. | [10] |
Experimental Protocols
In Vivo Oral Absorption Study in Rats[1]
-
Subjects: Male Sprague-Dawley rats.
-
Dosing: Two groups of rats received an oral dose of either this compound (4.5 mg/kg) or hyperoside (6.0 mg/kg).
-
Sample Collection: Blood samples were collected from the jugular vein at various time points after administration.
-
Analytical Method: Plasma concentrations of the compounds and their metabolites were analyzed using High-Performance Liquid Chromatography (HPLC).
-
In Vitro GI Stability: The stability of this compound and hyperoside was assessed by incubating them with various gastrointestinal contents from rats.
Caco-2 Cell Permeability Assay[10]
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 19-21 days to form a confluent monolayer with well-developed tight junctions.
-
Transport Experiment: The test compound (e.g., this compound or hyperoside) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at different time intervals to determine the rate of transport. Transport can also be assessed from the BL to the AP side to investigate efflux mechanisms.
-
Analytical Method: The concentration of the compound in the collected samples is quantified using HPLC or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing the Processes
Caption: Workflow of the comparative in vivo absorption study in rats.
Caption: Proposed differential absorption pathways of this compound and hyperoside.
Conclusion
The available evidence strongly indicates that this compound has a significantly higher oral bioavailability than hyperoside. This difference is primarily due to the more rapid hydrolysis of this compound's glucose moiety in the gastrointestinal tract and its potential for active transport via glucose transporters. In contrast, hyperoside appears to be poorly absorbed. These findings have important implications for the development of flavonoid-based therapeutics and nutraceuticals, highlighting this compound as a more promising candidate for oral delivery. Further research, particularly in human subjects, is warranted to fully elucidate the comparative pharmacokinetics of these two closely related flavonoids.
References
- 1. Difference in absorption of the two structurally similar flavonoid glycosides, hyperoside and isoquercitrin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoquercitrin provides better bioavailability than quercetin: com...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin glucosides interact with the intestinal glucose transport pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the intestinal absorption of quercetin, phloretin and their glucosides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isoquercetin in Venous Thromboembolism: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for isoquercetin in the treatment of venous thromboembolism (VTE), benchmarked against established and alternative therapeutic agents. The data presented is intended to support research, discovery, and development efforts in the field of thrombosis and hemostasis.
Executive Summary
Venous thromboembolism, encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), represents a significant global health burden. While traditional anticoagulants like warfarin and the newer direct oral anticoagulants (DOACs) form the cornerstone of VTE management, there is a growing interest in novel therapeutic approaches with improved safety profiles. This compound, a flavonoid with anti-inflammatory and antithrombotic properties, has emerged as a potential candidate. This guide synthesizes the available clinical trial data for this compound and compares its performance against the current standards of care.
Comparative Efficacy and Safety of Antithrombotic Agents for VTE
The following table summarizes the key efficacy and safety outcomes from major clinical trials of this compound and leading anticoagulants in the treatment and prevention of VTE.
| Treatment | Trial Name(s) | Patient Population | Primary Efficacy Outcome (Recurrent VTE or VTE-related Death) | Primary Safety Outcome (Major Bleeding) |
| This compound | CATIQ (Phase II) | Cancer patients at high risk for VTE | 0% (in both 500 mg and 1000 mg cohorts) | 0% (in both cohorts) |
| Dabigatran | RE-COVER & RE-COVER II | Patients with acute VTE | 2.4% | 1.4% |
| Rivaroxaban | EINSTEIN-DVT | Patients with acute, symptomatic DVT | 2.1% | 8.1% (major or clinically relevant non-major) |
| Apixaban | AMPLIFY | Patients with acute VTE | 2.3% | 0.6% |
| Edoxaban | Hokusai-VTE | Patients with acute VTE | 3.2% | 1.4% (clinically relevant bleeding) |
| Warfarin (Standard Care) | RE-COVER & RE-COVER II | Patients with acute VTE | 2.2% | 2.0% |
| Warfarin (Standard Care) | EINSTEIN-DVT | Patients with acute, symptomatic DVT | 3.0% | 8.1% (major or clinically relevant non-major) |
| Warfarin (Standard Care) | AMPLIFY | Patients with acute VTE | 2.7% | 1.8% |
| Warfarin (Standard Care) | Hokusai-VTE | Patients with acute VTE | 3.5% | 2.6% (clinically relevant bleeding) |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the accurate interpretation of their findings.
This compound: CATIQ Study Protocol
The Cancer-Associated Thrombosis and this compound (CATIQ) study was a phase II/III trial designed to evaluate the efficacy and safety of this compound in preventing VTE in cancer patients.[1]
-
Study Design: The phase II part of the study involved two sequential cohorts receiving either 500 mg or 1000 mg of this compound daily for 56 days.[2][3] The planned phase III portion is a randomized, placebo-controlled, double-blind trial.[1]
-
Patient Population: Patients with locally advanced or metastatic pancreatic, non-small cell lung, or colorectal cancer who were initiating first or second-line chemotherapy.[2]
-
Primary Endpoints:
-
Key Assessments:
Direct Oral Anticoagulants (DOACs) and Warfarin: Key Trial Protocols
The pivotal trials for the DOACs and their comparison with warfarin followed generally similar designs:
-
RE-COVER & RE-COVER II (Dabigatran): These were randomized, double-blind, non-inferiority trials comparing dabigatran (150 mg twice daily) with warfarin in patients with acute VTE.[5] Patients initially received parenteral anticoagulation.[5] The primary efficacy outcome was the six-month incidence of recurrent symptomatic, objectively confirmed VTE or VTE-related death.[6] The primary safety outcome was the incidence of major bleeding events.[6]
-
EINSTEIN-DVT (Rivaroxaban): This was a randomized, open-label, non-inferiority trial comparing oral rivaroxaban alone (15 mg twice daily for 3 weeks, followed by 20 mg once daily) with standard therapy (enoxaparin followed by a vitamin K antagonist) for the treatment of acute DVT.[7] The primary efficacy outcome was the first symptomatic recurrent VTE, and the principal safety outcome was the first major or clinically relevant non-major bleeding event.[7]
-
AMPLIFY (Apixaban): This was a randomized, double-blind, non-inferiority trial comparing apixaban (10 mg twice daily for 7 days, followed by 5 mg twice daily) with conventional therapy (enoxaparin followed by warfarin) for the treatment of acute VTE.[8] The primary efficacy outcome was a composite of recurrent symptomatic VTE or VTE-related death.[8] The primary safety outcome was major bleeding.[9]
Mechanism of Action and Signaling Pathways
This compound's antithrombotic effect is primarily attributed to its inhibition of protein disulfide isomerase (PDI). PDI is a critical enzyme in thrombus formation, playing a role in platelet activation and fibrin generation. The signaling pathway below illustrates the proposed mechanism of action.
The experimental workflow for the CATIQ Phase II study is outlined below, detailing the key stages from patient enrollment to data analysis.
The logical relationship between the different treatment options for VTE, from established standards to novel approaches, is depicted in the following diagram.
Conclusion
The preliminary Phase II results of the CATIQ study suggest that this compound is a promising agent for the prevention of VTE in high-risk cancer patients, demonstrating a favorable safety profile with no major bleeding events observed.[2][12] While direct comparisons are limited by the different patient populations and study designs, the absence of VTE and major bleeding in the this compound arms is noteworthy. Further data from the randomized, placebo-controlled Phase III part of the CATIQ trial are eagerly awaited to definitively establish the efficacy and safety of this compound in this setting.[1] For drug development professionals, this compound represents a novel mechanistic approach to antithrombotic therapy with the potential for a wider therapeutic window compared to traditional anticoagulants. Continued research into PDI inhibition and the clinical development of this compound are warranted.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting protein disulfide isomerase with the flavonoid this compound to improve hypercoagulability in advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. ashpublications.org [ashpublications.org]
- 7. EINSTEIN DVT trial: Rivaroxaban is an effective and safe treatment for acute symptomatic deep vein thrombosis - Xagena [xagena.it]
- 8. Oral apixaban for the treatment of venous thromboembolism in cancer patients: results from the AMPLIFY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. vascularnews.com [vascularnews.com]
- 11. Edoxaban Versus Warfarin for the Treatment of Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
- 12. Targeting protein disulfide isomerase with the flavonoid this compound to improve hypercoagulability in advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Isoquercetin's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of Isoquercetin (IQ), a flavonoid with notable bioavailability, across various cancer cell lines. The data presented is compiled from multiple preclinical studies and aims to offer a clear, evidence-based overview for researchers in oncology and drug development.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells and are a key metric of its anti-proliferative activity. It is important to note that direct IC50 data for this compound is less abundant in the literature compared to its aglycone, Quercetin.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Used |
| Hepatocellular Carcinoma | HepG2 | 307.3 - 478.2 | 24 - 72 | CellTiter-Blue |
| Huh7 | 317.1 - 634.4 | 24 - 72 | CellTiter-Blue | |
| Melanoma | SK-MEL-2 | ~15-25 (Significant inhibition) | 24, 48, 72 | SRB Assay |
| B16 | Not specified (inhibition observed) | 24 | SRB Assay | |
| SK-MEL-28 | Not specified (inhibition observed) | 24 | SRB Assay | |
| Colon Cancer | HCT116 | Not specified (inhibition observed) | Not specified | Not specified |
| DLD-1 | Not specified (inhibition observed) | Not specified | Not specified | |
| SW480 | Not specified (inhibition observed) | Not specified | Not specified | |
| Breast Cancer | MCF-7 | Not specified (synergistic effect with apple extract) | Not specified | Not specified |
| Glioblastoma | U87, U251 | Not specified (significant anti-proliferative effects) | Not specified | Not specified |
| Pancreatic Cancer | Not specified | Not specified (strong anti-proliferative activity) | Not specified | Not specified |
Note: The antiproliferative activities of this compound have been demonstrated in colon, breast, and hepatocellular cancers to be more potent than other flavonoids in some studies.[1] Further research is needed to establish definitive IC50 values across a broader range of cancer cell lines.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell viability and proliferation assays. The two main experimental protocols cited are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured on a microplate reader at approximately 510 nm. The absorbance is proportional to the total cellular protein mass, which reflects the cell number.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[1][2] This inhibition is thought to occur downstream of β-catenin's translocation to the nucleus.[1]
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
AMPK/mTOR Signaling Pathway
This compound can also induce apoptosis and autophagy in cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling cascade.[3] This pathway is crucial for regulating cellular energy homeostasis and growth.
Caption: this compound's modulation of the AMPK/mTOR signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cross-validation of this compound's efficacy.
Caption: A general workflow for in vitro efficacy testing of this compound.
References
- 1. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoquercetin and its Aglycone, Quercetin
For Researchers, Scientists, and Drug Development Professionals
Isoquercetin, a glycosidic form of the flavonoid quercetin, is gaining significant attention in the scientific community. While both compounds share a common aglycone structure responsible for their biological activities, the presence of a glucose moiety on this compound profoundly influences its physicochemical properties, bioavailability, and ultimately, its therapeutic potential. This guide provides an objective comparison of this compound and quercetin, supported by experimental data, to aid researchers in making informed decisions for their studies and drug development programs.
Physicochemical Properties and Bioavailability: A Tale of Two Molecules
The primary distinction between this compound and quercetin lies in their solubility and subsequent bioavailability. Quercetin is notoriously insoluble in water, which significantly limits its absorption and clinical utility.[1] In contrast, the glycosylation of this compound enhances its water solubility.[2][3] This seemingly minor structural difference has a major impact on how the body absorbs and utilizes these compounds.
Experimental evidence consistently demonstrates that this compound exhibits superior bioavailability compared to quercetin.[2][4][5] Following oral administration, this compound leads to significantly higher plasma concentrations of quercetin and its metabolites.[2][4][6] Studies in various animal models have shown that this compound can result in a two to five-fold increase in tissue levels and a two to three-fold increase in plasma levels of quercetin metabolites compared to the administration of quercetin aglycone.[2][4] One study reported the bioavailability of this compound to be 12%, whereas quercetin's was only 2% in animal models.[1] This enhanced bioavailability is attributed to the glucose moiety facilitating uptake in the small intestine.[1]
| Property | This compound | Quercetin | References |
| Water Solubility | Soluble | Insoluble | [1][7] |
| Bioavailability | Higher (e.g., 12% in one animal study) | Lower (e.g., 2% in one animal study) | [1][2][4][5] |
| Peak Plasma Concentration (Cmax) | 1.7 to 10-fold greater than quercetin | Lower | [6] |
| Area Under the Curve (AUC) | 1.8 to 6-fold greater than quercetin | Lower | [6] |
Comparative Biological Activities
The enhanced bioavailability of this compound often translates to equal or even greater efficacy in vivo compared to quercetin, despite sometimes showing lower activity in in-vitro assays.[8]
Antioxidant Activity
Both this compound and quercetin are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[9][10] However, their efficacy can vary depending on the specific type of oxidative stress and the assay used for evaluation. In some studies, this compound has demonstrated higher activity in Fe2+-binding and superoxide anion-scavenging assays, while quercetin showed greater activity in DPPH radical-scavenging assays.[9][11][12]
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | References |
| DPPH Radical Scavenging | Less effective than quercitrin (a rhamnoside of quercetin) | More effective than this compound in some studies | [9][11][12] |
| Superoxide Anion (•O2−) Scavenging | 78.16 ± 4.83 μM | Less effective than this compound (quercitrin IC50: 87.99 ± 5.43 μM) | [12] |
| Fe2+-Binding Ability | Higher than quercitrin | Lower than this compound in some comparisons | [9][11] |
Anti-inflammatory Effects
This compound and quercetin both exhibit significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][6] In a murine model of allergic asthma, both compounds were effective in suppressing eosinophilic inflammation.[13] However, some studies suggest that this compound may have a stronger inhibitory effect on certain inflammatory markers in vivo, likely due to its superior bioavailability.[2][6] For instance, in the asthma model, only this compound-treated mice showed a reduction in neutrophil counts in the blood and IL-5 levels in lung homogenate.[13] In contrast, in vitro studies have sometimes shown quercetin to be more potent; for example, in inhibiting TNF-α secretion in an ethanol-induced liver damage model.[8]
Signaling Pathways
The antioxidant and anti-inflammatory effects of quercetin and this compound are mediated through the modulation of various cellular signaling pathways. Both compounds are known to influence key pathways involved in cellular stress response and inflammation.
One of the most critical pathways modulated by both flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, both this compound and quercetin can promote the translocation of Nrf2 to the nucleus, where it activates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[14][15]
Additionally, quercetin has been shown to modulate other critical pathways including MAPK, PI3K/Akt, and NF-κB , which are central to inflammation, cell survival, and apoptosis.[8][16][17][18] While this compound is converted to quercetin in the body, its direct effects on these pathways are also under investigation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[19][20]
-
Prepare various concentrations of the test compounds (this compound and quercetin) in a suitable solvent.[20]
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.[19]
-
Include a control containing only the solvent and DPPH solution. Ascorbic acid is often used as a positive control.[20]
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[19][20]
-
Measure the absorbance at 517 nm using a microplate reader.[19][20]
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity within a cellular environment.
Methodology:
-
Culture adherent cells (e.g., HeLa or HepG2) in a 96-well black fluorescence plate until confluent.[21][22]
-
Pre-incubate the cells with a cell-permeable DCFH-DA fluorescent probe and the test compounds (this compound or quercetin).[21][22]
-
After incubation, wash the cells and add a free radical initiator (e.g., AAPH).[21][22]
-
The free radicals oxidize the probe to the highly fluorescent DCF.
-
Measure the fluorescence over time using a microplate fluorometer (excitation ~480 nm, emission ~530 nm).[22][23]
-
The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal.
TNF-α Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.
Methodology:
-
Culture immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or quercetin for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[24]
-
Determine the concentration-dependent inhibitory effect of the compounds on TNF-α production.
Conclusion
The available evidence strongly suggests that while both this compound and quercetin are potent bioactive flavonoids, this compound holds a distinct advantage in terms of oral bioavailability. This enhanced absorption often leads to comparable or superior in vivo efficacy, making it a highly promising candidate for pharmaceutical and nutraceutical development. For researchers, the choice between this compound and quercetin will depend on the specific experimental context. In vitro studies may reveal differing potencies, but for in vivo investigations and potential clinical applications, the superior pharmacokinetic profile of this compound warrants significant consideration. Further head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this compound for a range of health conditions.
References
- 1. rainbowextract.com [rainbowextract.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoquercitrin provides better bioavailability than quercetin: comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquercitrin: pharmacology, toxicology, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | this compound as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]
- 9. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. content.abcam.com [content.abcam.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. 3.7. Cellular Antioxidant Assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Isoquercetin Disposal
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. Proper chemical handling and disposal are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isoquercetin, ensuring the protection of laboratory personnel and the environment. While specific quantitative disposal thresholds for this compound are not defined by regulatory bodies, a risk-based approach grounded in established laboratory safety protocols is essential.
Hazard Profile of this compound
Before outlining disposal procedures, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound presents the following potential hazards:
-
Human Health: May cause skin irritation, serious eye irritation, and respiratory irritation. Some sources also indicate it may be harmful if swallowed.[1][2]
-
Environmental: Some safety data sheets classify this compound as very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.
Given these hazards, this compound must be treated as a hazardous chemical, and its disposal must adhere to stringent laboratory waste management protocols.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All unused, expired, or contaminated this compound, in both solid and solution form, must be disposed of as hazardous chemical waste.[4][5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate.[5] Incompatible materials must be stored in separate secondary containment to prevent reactions.[4]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible, and properly sealed container to prevent leaks or spills.[5][7] The original container may be used if it is in good condition.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.[5][6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] The SAA should have secondary containment to contain any potential leaks.[5]
3. Disposal of Empty Containers:
Since this compound is not classified as an acutely hazardous waste (P-listed), the following procedure for empty containers is generally acceptable:
-
Rinsing: Once the container is emptied of all pourable this compound, rinse it three times with a suitable solvent (such as water or another solvent in which this compound is soluble).[4] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.[4][6]
-
Final Disposal: The triple-rinsed and defaced container can typically be disposed of as regular trash.[4][6] However, confirm this with your institution's EHS guidelines.
4. Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often one year), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8]
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] Evaporation of chemical waste is also not a permissible disposal method.[4][6]
Decision Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Data Presentation and Experimental Protocols
Quantitative Data:
Currently, there are no publicly available, specific quantitative regulatory limits for this compound disposal (e.g., concentration thresholds for different disposal pathways). Disposal regulations for chemical waste are typically based on the hazardous characteristics of the substance (e.g., ignitability, corrosivity, reactivity, toxicity) rather than substance-specific numerical values for all compounds. Therefore, the procedural guidance provided above, which is based on the known hazards of this compound, should be followed.
| Data Type | Value | Source |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant, Potential Aquatic Toxin | Safety Data Sheets[1][2][3] |
| EPA Waste Code | Not a P-listed acutely hazardous waste | EPA P-List[1][7][9] |
| Disposal Method | Incineration by a licensed hazardous material disposal company is a potential option. | Safety Data Sheets[10] |
Experimental Protocols:
The proper disposal of chemical waste is a matter of regulatory compliance and established safety procedures, not experimental protocols. The methodologies for hazardous waste disposal are developed and enforced by regulatory agencies such as the Environmental Protection Agency (EPA) and are implemented by licensed waste management professionals. The step-by-step guidance provided in this document represents the standard operational procedure for the disposal of laboratory chemicals like this compound. Researchers should not attempt to develop their own experimental disposal methods.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and clarification.
References
- 1. memphis.edu [memphis.edu]
- 2. epa.gov [epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
- 7. uth.edu [uth.edu]
- 8. medkoo.com [medkoo.com]
- 9. P-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. nyu.edu [nyu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoquercetin
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Isoquercetin, a flavonoid glycoside utilized in a wide array of research applications. Adherence to these procedural steps will not only ensure a safe laboratory environment but also preserve the chemical integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3] The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended, with a thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6).[4] Always inspect gloves prior to use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact.[1][5] For tasks with a higher risk of spillage, a chemically resistant apron may be necessary. |
| Respiratory Protection | Dust Mask or Respirator | For operations that may generate dust, a particulate filter device (EN 143, P1) or a NIOSH/MSHA approved respirator should be used.[4] In well-ventilated areas or with solutions, this may not be required.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and maintain the quality of the compound for experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a dry, well-ventilated place.[2][4][6]
-
For long-term stability, especially for flavonoid compounds, storage at -20°C or -80°C is recommended, protected from light in amber vials or foil-wrapped containers.[1]
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a designated area, preferably within a laboratory fume hood or an area with local exhaust ventilation to minimize inhalation of the powder.[2]
-
Use glass containers when possible, as some compounds may adsorb to polystyrene surfaces.[1]
3. Experimental Use:
-
Always wear the appropriate PPE as detailed above.
-
Minimize exposure to air and light during experiments to prevent oxidation and degradation.[1]
-
Avoid direct contact with the powder or concentrated stock solutions.[1]
The following workflow diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: A procedural diagram outlining the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to ensure environmental safety and regulatory compliance. All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired this compound powder in a designated and clearly labeled hazardous waste container.[7] |
| Liquid Waste | Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not pour down the drain.[3] |
| Contaminated Materials | Any materials such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be disposed of in the solid hazardous waste container. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents, including the full chemical name "this compound".
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Always consult your institution's specific chemical hygiene plan and local regulations for detailed disposal procedures.[7]
References
- 1. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. ISOQUERCITRIN - Safety Data Sheet [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
